Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVECVPDJASFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379340 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72817-85-7 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document outlines a known synthetic pathway, including a comprehensive experimental protocol, quantitative data, and a proposed reaction mechanism.
Physicochemical Properties of Reactants and Product
A summary of the key physicochemical properties of the starting materials and the final product is provided in the table below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Ethyl propionylacetate | 4949-44-4 | C₇H₁₂O₃ | 144.17 | Colorless liquid | -39 | 83-84 @ 12 mmHg |
| Ethoxymethylene malononitrile | 123-06-8 | C₆H₆N₂O | 122.12 | Off-white to pale yellow solid | 64-66 | 160 @ 12 mmHg |
| This compound | 72817-85-7 | C₁₁H₁₂N₂O₃ | 220.22 | Solid | 140-142 | 433.9 ± 45.0 @ 760 mmHg (Predicted) [1] |
Synthesis Pathway
The synthesis of this compound is achieved through a one-pot reaction involving the condensation of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a strong base, sodium ethoxide. This reaction is a variation of the Guareschi-Thorpe condensation.
Proposed Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the α-carbon of ethyl propionylacetate by sodium ethoxide to form a nucleophilic enolate. This is followed by a Michael addition of the enolate to the electron-deficient double bond of ethoxymethylene malononitrile. Subsequent intramolecular cyclization via nucleophilic attack of the enamine on the ester carbonyl group, followed by elimination of ethanol and tautomerization, yields the final aromatic product.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the reported synthesis of this compound.[2]
Materials:
-
Ethyl propionylacetate (25 g, 0.17 mol)
-
Ethoxymethylene malononitrile (21 g, 0.17 mol)
-
Sodium metal (7.9 g, 0.35 mol)
-
Anhydrous ethanol (1.3 L)
-
1.5 N Hydrochloric acid (HCl) solution
-
Petroleum ether
-
Ethyl acetate
-
Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, slowly add sodium metal (7.9 g) to anhydrous ethanol (1.3 L) at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium ethoxide.
-
Reaction Initiation: Cool the sodium ethoxide solution to 0 °C. Slowly add ethyl propionylacetate (25 g) to the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Addition of Second Reactant: To the above mixture, add ethoxymethylene malononitrile (21 g) at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of 7 with a 1.5 N HCl solution.
-
Concentrate the neutralized mixture under reduced pressure.
-
Dilute the concentrated residue with 100 mL of water.
-
Collect the resulting solid product by filtration.
-
-
Purification:
-
Wash the solid product with water.
-
Dry the solid under vacuum at 50 °C to obtain the crude product (27 g).
-
Further purify the crude product by washing with petroleum ether containing 5% ethyl acetate.
-
Dry the purified product to obtain the final pure this compound (22.5 g).
-
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthesis.
| Reactant/Product | Amount (g) | Molar Amount (mol) | Yield (%) |
| Ethyl propionylacetate | 25 | 0.17 | - |
| Ethoxymethylene malononitrile | 21 | 0.17 | - |
| Sodium | 7.9 | 0.35 | - |
| This compound (Crude) | 27 | - | - |
| This compound (Pure) | 22.5 | - | 59 |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS 72817-85-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, with the CAS number 72817-85-7, is a substituted aromatic compound belonging to the class of ethyl benzoates. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthesis route, and a discussion of its potential biological activities based on the analysis of structurally related molecules. Due to the limited publicly available data on this specific molecule, this document also presents hypothetical experimental protocols and potential mechanisms of action to guide future research and drug discovery efforts.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 72817-85-7 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.23 g/mol | [1] |
| Melting Point | 140-142 °C | [1] |
| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C, protect from light | |
| InChI Key | AREVECVPDJASFB-UHFFFAOYSA-N |
Synthesis
Caption: Plausible synthesis workflow for the target compound.
Potential Biological Activities and Drug Development Applications
While no specific biological activities have been documented for this compound, the broader class of substituted ethyl benzoates has shown promise in several therapeutic areas. Structurally similar compounds have been investigated for their potential as:
-
Antitumor Agents: Some benzoin derivatives containing a benzoate moiety have demonstrated antiproliferative activity against human colon and breast cancer cell lines. The proposed mechanism of action involves the inhibition of key signaling proteins like PI3Kα and estrogen receptor alpha (ERα).[3]
-
Antimicrobial Agents: Certain 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have shown in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, as well as Gram-positive bacteria.[4]
-
Local Anesthetics: Novel benzoate compounds have been designed and synthesized, exhibiting promising local anesthetic effects with low toxicity.[5]
Given these precedents, this compound warrants investigation for similar biological activities. Its unique substitution pattern, including amino, cyano, hydroxyl, and methyl groups, may confer novel pharmacological properties.
Hypothetical Experimental Protocols
To explore the potential of this compound as a therapeutic agent, a series of in vitro and in vivo experiments would be necessary. Below is a proposed experimental workflow for assessing its anticancer potential.
In Vitro Antiproliferative Assay
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound will be prepared in DMSO. Serial dilutions will be made to achieve a range of final concentrations for testing.
-
Cell Viability Assay (MTT Assay):
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The cells will then be treated with varying concentrations of the test compound and a vehicle control (DMSO).
-
After a 48-72 hour incubation period, MTT reagent will be added to each well.
-
Following a further incubation, the formazan crystals will be dissolved, and the absorbance will be measured at a specific wavelength.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) will be calculated to determine the potency of the compound.
Caption: Workflow for in vitro antiproliferative screening.
Potential Signaling Pathway Involvement
Based on the activity of structurally related antitumor agents, this compound could potentially exert its effects by modulating key cellular signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in various cancers.
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and motility. Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This compound is a chemical entity with potential for further investigation in the field of drug discovery. While current data on its biological activity is scarce, its structural similarity to compounds with known antitumor, antimicrobial, and anesthetic properties suggests that it may possess valuable pharmacological activities. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research. Further studies, including comprehensive biological screening, mechanism of action elucidation, and preclinical evaluation, are warranted to fully understand the therapeutic potential of this compound.
References
- 1. 4-Amino-5-cyano-2-hydroxy-3-methyl-benzoic acid ethyl ester | 72817-85-7 [sigmaaldrich.com]
- 2. This compound,(CAS# 72817-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.23 g/mol | [1] |
| Melting Point | 140-142°C | [1] |
| Boiling Point | 433.9 ± 45.0°C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 72817-85-7 |
Experimental Protocols
Melting Point Determination (Capillary Method)
A standard method for determining the melting point of a crystalline solid is the capillary tube method.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, mortar and pestle.
-
Procedure :
-
A small sample of the crystalline this compound is finely ground into a powder.
-
The fine powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[1][2][3][4]
-
Boiling Point Determination
Given the high boiling point, the reported value is likely a prediction and not experimentally determined under standard pressure due to the potential for decomposition. Should an experimental determination be required at reduced pressure, the following general method applies.
-
Apparatus : Distillation apparatus with a small-volume flask, heating mantle, vacuum pump, manometer, and thermometer.
-
Procedure :
-
A small quantity of the substance is placed in the distillation flask.
-
The system is evacuated to the desired pressure, which is monitored by the manometer.
-
The sample is heated gradually until it begins to boil.
-
The temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point at that specific pressure.
-
The Clausius-Clapeyron equation or a nomograph can be used to extrapolate the boiling point to atmospheric pressure, though this is less accurate than direct measurement if the compound is stable.[5][6][7][8]
-
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed as follows:
-
Apparatus : Test tubes, vortex mixer (optional), and a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure :
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble. This process is repeated for a range of solvents to build a solubility profile.[9][10][11][12][13][14]
-
pKa Determination (Potentiometric Titration)
The acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group can be determined by potentiometric titration.
-
Apparatus : pH meter with a suitable electrode, burette, stirrer, and beaker.
-
Procedure :
-
A precise amount of this compound is dissolved in a suitable solvent mixture, often water with a co-solvent like methanol or acetonitrile to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic phenolic group.
-
To determine the pKa of the basic amino group, the compound is first protonated with a strong acid, and then titrated with a strong base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[15][16][17][18][19]
-
Spectroscopic Analysis
Standard spectroscopic techniques are used to confirm the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.[20][21][22][23]
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[24][25][26][27][28][29]
-
Synthesis Workflow
The following diagram illustrates a typical laboratory synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for the characterization of the final product.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. scribd.com [scribd.com]
- 5. phillysim.org [phillysim.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.ws [chem.ws]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. asianpubs.org [asianpubs.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. books.rsc.org [books.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 26. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-Depth Technical Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the scientific details of this compound. While specific biological activities and detailed experimental applications of this particular molecule are not extensively documented in publicly available literature, this guide furnishes foundational knowledge, including its chemical characteristics and a described synthetic pathway.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₁₁H₁₂N₂O₃. Its molecular structure consists of a central benzene ring substituted with an ethyl ester, an amino group, a cyano group, a hydroxyl group, and a methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72817-85-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Melting Point | 140-142 °C | |
| Boiling Point | 433.9 °C (predicted) | |
| Physical Appearance | Solid |
Molecular Structure
The structural formula of this compound is presented below. The molecule's functionality suggests potential for various chemical reactions and interactions, making it a point of interest for synthetic and medicinal chemists.
Caption: 2D representation of the molecular structure.
Synthesis Protocol
Caption: General experimental workflow for synthesis.
Experimental Steps (General Outline):
-
Reaction Setup: A suitable reaction vessel is charged with a solvent (e.g., ethanol) and a base (e.g., sodium ethoxide).
-
Addition of Reactants: Ethyl propionylacetate is added to the reaction mixture, followed by the addition of ethoxymethylene malononitrile.
-
Reaction Conditions: The mixture is typically stirred at a specific temperature for a set duration to ensure the completion of the reaction.
-
Work-up: Upon completion, the reaction is quenched, and the crude product is isolated. This may involve neutralization, extraction with an organic solvent, and washing.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final, pure compound.
Spectroscopic Data
While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain, commercial suppliers indicate its availability upon request. Researchers interested in this compound are encouraged to contact chemical suppliers for detailed analytical data.
Biological Activity and Potential Applications
Currently, there is a lack of published research detailing the specific biological activities or mechanism of action of this compound. However, the structural motifs present in the molecule are found in various pharmacologically active compounds. For instance, substituted benzoates are known to exhibit a range of biological effects, including antimicrobial and local anesthetic properties.[2][3] Furthermore, aminobenzoic acid derivatives have been investigated for their potential as antimicrobial and cytotoxic agents.[4][5][6]
The presence of multiple functional groups offers opportunities for further chemical modification to explore structure-activity relationships (SAR). The core scaffold could serve as a starting point for the design and synthesis of novel compounds with potential therapeutic applications.
Future Directions
The lack of comprehensive biological data on this compound presents an opportunity for future research. Key areas for investigation could include:
-
Biological Screening: Evaluating the compound against a panel of biological targets, such as enzymes, receptors, and various cell lines (e.g., cancer, microbial) to identify potential therapeutic areas.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial.
-
Analogue Synthesis and SAR Studies: Synthesizing a library of related compounds by modifying the substituents on the benzene ring to explore the structure-activity relationship and optimize for potency and selectivity.
Conclusion
This compound is a chemical compound with a well-defined structure and a known synthetic route. While its specific biological profile remains to be elucidated, its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. This guide provides the foundational chemical information necessary for researchers to embark on further investigation of this and related molecules.
Data Presentation Summary
Table 2: Key Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 72817-85-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| InChI | InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 |
| InChIKey | AREVECVPDJASFB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1c(O)c(C)c(N)c(C#N)c1 |
References
- 1. This compound,(CAS# 72817-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Characterization of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of known physical properties and predicted spectroscopic data derived from structurally analogous compounds. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided to facilitate further research and verification.
Compound Overview
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including an amino group, a cyano group, a hydroxyl group, and a methyl group on a benzoate scaffold, suggest a range of chemical properties and potential for further functionalization.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Sinfoo Biotech |
| Molecular Weight | 220.22 g/mol | Sinfoo Biotech |
| CAS Number | 72817-85-7 | Sinfoo Biotech |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | Ar-OH |
| ~7.8 | Singlet | 1H | Ar-H |
| ~6.5 | Broad Singlet | 2H | -NH₂ |
| 4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
| 1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~155 | C-OH |
| ~150 | C-NH₂ |
| ~135 | C-CN |
| ~125 | Aromatic C-H |
| ~118 | C-CH₃ |
| ~115 | Cyano (C≡N) |
| ~100 | Aromatic C |
| ~60 | -OCH₂CH₃ |
| ~20 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Table 4: Predicted IR Spectroscopic Data (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |
| ~2220 | Medium | C≡N stretching |
| ~1700 | Strong | C=O stretching (Ester) |
| 1620 - 1580 | Medium | N-H bending and C=C aromatic stretching |
| 1500 - 1400 | Medium | C=C aromatic stretching |
| 1300 - 1000 | Strong | C-O stretching |
| Below 900 | Medium-Weak | Aromatic C-H bending |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 220 | High | [M]⁺ (Molecular Ion) |
| 192 | Medium | [M - C₂H₄]⁺ |
| 175 | Medium | [M - OCH₂CH₃]⁺ |
| 147 | High | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
IR Spectroscopy Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum to display in terms of transmittance or absorbance.
-
3.3. Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
For a direct insertion probe, apply a small amount of the solid sample to the probe tip and insert it into the ion source.
-
Heat the probe to volatilize the sample.
-
Ionize the gaseous molecules using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).
-
The detector will record the abundance of ions at each m/z value.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. Its multifaceted structure, featuring amino, cyano, hydroxyl, and methyl groups on a benzoate scaffold, presents a unique template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently unelucidated, biological significance based on structurally related compounds.
Chemical Identity and Properties
The formal IUPAC name for this compound is This compound .[1] It is also known by synonyms such as 4-Amino-5-cyano-2-hydroxy-3-methyl-benzoic acid ethyl ester.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.23 g/mol | [2] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | [2] |
| Flash Point | 216.2 ± 28.7 °C | [2] |
| Physical Form | Solid | [2] |
| Purity | 97% | [2] |
| Storage Temperature | 4°C, protect from light | [2] |
Experimental Protocols: Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported.[1]
Reaction Scheme:
A plausible synthetic route is illustrated below. The synthesis involves the reaction of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a sodium ethoxide base.
Caption: Synthetic pathway for this compound.
Detailed Procedure: [1]
-
A solution of sodium ethoxide is freshly prepared by reacting sodium metal with absolute ethanol at 0 °C.
-
Ethyl propionylacetate is slowly added to the sodium ethoxide solution at 0 °C, and the mixture is stirred for 1 hour at room temperature.
-
Ethoxymethylene malononitrile is then added to the reaction mixture at room temperature.
-
The reaction mixture is heated to 80 °C and refluxed for 2 hours.
-
Upon completion, the mixture is cooled to room temperature and neutralized to a pH of 7 with 1.5N HCl solution.
-
The solution is concentrated under vacuum.
-
The resulting residue is diluted with water, and the solid product is collected by filtration.
-
The solid is washed with water and dried under vacuum at 50 °C to yield the crude product.
-
Further purification is achieved by washing with petroleum ether containing 5% ethyl acetate to afford the pure title compound.
Biological Activity and Potential Applications
As of the date of this guide, there is no specific published data on the biological activity, signaling pathways, or mechanism of action for this compound. However, the structural motifs present in the molecule, namely the substituted 4-aminobenzonitrile core, are found in compounds with a range of biological activities.
Derivatives of 4-aminoquinolines, which share some structural similarities, have been investigated for their antiplasmodial activity.[3][4] Furthermore, substituted benzamides have been explored as potential gastroprokinetic agents.[5] The presence of the cyano and amino groups on the aromatic ring also suggests potential for these compounds to act as intermediates in the synthesis of heterocyclic compounds with diverse pharmacological properties.
Given the interest in substituted benzoates for various therapeutic areas, it is plausible that this compound could be a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or other targeted therapies. The following diagram illustrates a hypothetical workflow for the preliminary screening of this compound.
Caption: Hypothetical workflow for biological screening.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While its specific pharmacological profile remains to be determined, its structural relationship to other bioactive molecules makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists to explore the therapeutic potential of this and related compounds. Future studies should focus on a broad biological screening to identify its mechanism of action and potential therapeutic applications.
References
- 1. Benzoic acid, 4-aMino-5-cyano-2-hydroxy-3-Methyl-, ethyl ester | 72817-85-7 [chemicalbook.com]
- 2. 4-Amino-5-cyano-2-hydroxy-3-methyl-benzoic acid ethyl ester | 72817-85-7 [sigmaaldrich.cn]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate in Heterocyclic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that make it a valuable starting material for the synthesis of diverse heterocyclic scaffolds. The presence of an ortho-amino-cyano moiety, along with hydroxyl and ester functionalities, opens up numerous possibilities for constructing fused heterocyclic systems of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the preparation of functionalized aromatic ethers and its potential as a precursor for the synthesis of complex fused heterocyclic systems. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.
Synthetic Applications
The primary reactivity of this compound centers around the nucleophilicity of the amino and hydroxyl groups, and the electrophilicity of the cyano and ester groups, which can be exploited in various cyclization and functionalization reactions.
O-Alkylation: Synthesis of Ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate
A straightforward application of this compound is the alkylation of the hydroxyl group. This transformation is useful for modifying the electronic properties of the molecule and for protecting the hydroxyl group in subsequent reactions. A common example is the methylation to form ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate.
Experimental Protocol:
A detailed experimental procedure for the O-methylation of this compound is provided below.
Table 1: Quantitative Data for the Synthesis of Ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate
| Reactant 1 | Reactant 2 | Reagent 1 | Reagent 2 | Solvent | Reaction Time | Temperature | Yield |
| This compound | Dimethyl sulfate | Potassium carbonate | 2-Propanone | 2-Propanone | 3 hours | Reflux | 79.5% |
Methodology:
To a stirred solution of 4.1 parts of this compound in 40 parts of 2-propanone, 2.52 parts of dimethyl sulfate and 4.1 parts of potassium carbonate are added successively. The reaction mixture is then stirred and refluxed for 3 hours. Following the reaction, the mixture is filtered while hot, and the filter cake is washed with 2-propanone. The filtrate is subsequently evaporated, and the resulting solid residue is crystallized from 24 parts of 2-propanol to yield the final product.
Proposed Synthesis of Fused Heterocycles: A Gateway to Pyrimido[4,5-b]quinolines
The ortho-amino-cyano functionality present in this compound is a classic precursor for the construction of fused pyrimidine rings. While direct literature evidence for this specific starting material is limited, established synthetic methodologies for analogous o-aminonitriles strongly support its utility in forming pyrimido[4,5-b]quinoline derivatives. These compounds are of significant interest due to their diverse biological activities.[1]
One of the most common methods for constructing the pyrimidine ring in such systems is through condensation with formamide or urea. This proposed synthesis illustrates a mechanistically sound pathway to a novel pyrimido[4,5-b]quinoline derivative.
Proposed Experimental Protocol:
This hypothetical protocol is based on well-established procedures for the synthesis of pyrimido[4,5-b]quinolines from related o-aminonitriles.
Table 2: Proposed Quantitative Data for the Synthesis of a Pyrimido[4,5-b]quinoline Derivative
| Reactant 1 | Reagent 1 | Solvent | Reaction Time | Temperature | Proposed Product |
| This compound | Formamide | N/A | 4-6 hours | 180-200 °C | Ethyl 4-amino-5-hydroxy-6-methyl-pyrimido[4,5-b]quinoline-2-carboxylate |
Methodology:
A mixture of this compound and an excess of formamide would be heated at 180-200 °C for 4-6 hours. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled to room temperature, and the precipitated solid would be collected by filtration. The crude product could then be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide to afford the desired pyrimido[4,5-b]quinoline derivative.
References
Technical Guide: Physicochemical Properties of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its handling, formulation, and potential biological applications. This guide provides a summary of the currently available information on this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Sinfoo Biotech[1] |
| Molecular Weight | 220.22 g/mol | Sinfoo Biotech[1] |
| CAS Number | 72817-85-7 | Sinfoo Biotech[1] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | [2] |
| Appearance | Solid | [2] |
Solubility Information
Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common solvents. However, some qualitative information can be inferred from a documented synthesis procedure[3]:
-
Soluble in: Dichloromethane, Ethanol (in the context of a reaction medium).
-
Sparingly soluble/Insoluble in: A mixture of petroleum ether and 5% ethyl acetate (used as a wash solvent for purification, suggesting low solubility).
The lack of precise solubility data highlights a knowledge gap for this compound. For researchers requiring this information for applications such as formulation development or biological assays, experimental determination is necessary.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, etc.)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
References
In-Depth Technical Guide to the Safety and Hazards of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS No: 72817-85-7). The information presented is collated from available safety data sheets and chemical databases. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with the handling and use of this substance, and to provide guidance on appropriate safety measures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 72817-85-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| Physical Form | Solid |
| Melting Point | 140-142°C |
| Boiling Point | 433.9 ± 45.0°C at 760 mmHg |
| Flash Point | 216.2 ± 28.7°C |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS hazard classifications and corresponding statements.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Precautionary Measures and First Aid
A comprehensive list of precautionary statements has been assigned to this compound. These are critical for ensuring safe handling and for responding to accidental exposure.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for the hazards associated with this compound.
4.1. Acute Oral Toxicity (representative of OECD Guideline 420)
-
Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Methodology: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage. The animals are observed for a period of up to 14 days for signs of toxicity and mortality. The dose at which 50% of the test animals are expected to die (LD50) is determined. For a Category 4 classification (H302: Harmful if swallowed), the LD50 is typically in the range of 300 to 2000 mg/kg body weight.
4.2. Acute Dermal Irritation (representative of OECD Guideline 404)
-
Principle: This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.
-
Methodology: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered with a gauze patch for a specified period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored. A Category 2 classification (H315: Causes skin irritation) is assigned if the substance produces significant irritation.
4.3. Acute Eye Irritation (representative of OECD Guideline 405)
-
Principle: This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.
-
Methodology: A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours). The severity of any lesions is scored. A Category 2A classification (H319: Causes serious eye irritation) is given to substances that produce significant, but reversible, eye irritation within 21 days of observation.
Logical Workflow for Chemical Hazard Assessment
The process of classifying a chemical's hazards follows a structured workflow, from initial information gathering to the final assignment of GHS classifications and the communication of these hazards.
Signaling Pathways and Biological Interactions
There is currently no publicly available information detailing specific interactions of this compound with biological signaling pathways. As a substituted aromatic amine and cyano-containing compound, it is plausible that it could interact with various biological targets, but this has not been experimentally verified in the available literature. Researchers should handle this compound with the caution appropriate for a substance with unknown biological effects beyond the classified hazards.
Conclusion
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All personnel handling this compound should be familiar with its hazards and adhere to the prescribed precautionary measures. The use of appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection in case of dust formation, is mandatory. All work should be conducted in a well-ventilated area. In the absence of detailed toxicological and biological interaction data, a cautious approach to handling and use is strongly advised.
Unveiling Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a substituted aminobenzoate derivative. Due to the limited publicly available information regarding the specific discovery and extensive biological applications of this compound, this document focuses on its fundamental chemical properties and a detailed synthesis protocol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and potential formulation in research and development settings.
| Property | Value |
| CAS Number | 72817-85-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Melting Point | 140-142 °C |
| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 4°C, protected from light |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of ethyl propionylacetate and ethoxymethylenemalononitrile. This method provides a straightforward route to this polysubstituted aromatic compound.
Experimental Protocol
Materials:
-
Ethyl propionylacetate
-
Sodium metal
-
Absolute ethanol
-
Ethoxymethylenemalononitrile
-
1.5N Hydrochloric acid solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, freshly prepare a solution of sodium ethoxide by reacting sodium metal (7.9 g, 0.35 mol) with absolute ethanol (1.3 L) at 0 °C under an inert atmosphere.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g, 0.17 mol) at 0 °C. After the addition is complete, allow the reaction mixture to stir for 1 hour at room temperature.
-
Addition of Second Reactant: Add ethoxymethylenemalononitrile (21 g, 0.17 mol) to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture to a pH of 7 using a 1.5N HCl solution.
-
Concentrate the mixture under reduced pressure.
-
Dilute the resulting residue with 100 mL of water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water and dry it under vacuum at 50 °C to obtain the crude product (27 g).
-
-
Purification:
-
Further purify the crude product by washing with petroleum ether containing 5% ethyl acetate.
-
This purification step yields the final pure title compound (22.5 g, 59% yield).[1]
-
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Despite a thorough search of scientific literature and patent databases, no specific biological activity, mechanism of action, or involvement in signaling pathways has been reported for this compound. The context of its initial discovery and its potential applications in drug development or other scientific fields remain undocumented in publicly accessible sources.
While the broader class of aminobenzoates and 4-aminosalicylates has been investigated for various therapeutic purposes, including anti-inflammatory and antimicrobial activities, it is not possible to extrapolate these findings to this specific, highly substituted derivative without dedicated experimental evidence.
Future Directions
The well-defined structure and the available synthesis protocol for this compound make it a candidate for further investigation. Future research could focus on:
-
Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications.
-
Medicinal Chemistry: Using it as a scaffold for the synthesis of novel derivatives with improved pharmacological properties.
-
Materials Science: Exploring its potential in the development of new materials due to its functionalized aromatic structure.
Conclusion
This compound is a readily synthesizable compound with defined physicochemical properties. However, its biological role and potential applications are yet to be discovered. This technical guide provides the foundational chemical information necessary for researchers to embark on the exploration of this compound's scientific potential. Further research is warranted to elucidate its biological activity and unlock its prospective value in drug discovery and other scientific disciplines.
References
Navigating the Uncharted Territory of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Literature Review of Analogs for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a substituted 4-aminosalicylate derivative with potential for investigation in drug discovery. However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing its synthesis, biological activity, or therapeutic applications. This technical guide addresses this information gap by providing a thorough examination of structurally related compounds, offering valuable insights for researchers and drug development professionals interested in exploring the potential of this molecule. By summarizing the known synthesis methodologies, biological activities, and experimental protocols of analogous 4-aminosalicylate derivatives, this document serves as a foundational resource to inform future research directions and experimental design for this compound.
Physicochemical Properties of Analogs
While specific data for the target compound is scarce, information for structurally similar compounds is available through various chemical databases. A general understanding of the physicochemical properties can be inferred from these analogs.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | Ethyl 4-amino-5-cyano-2-hydroxybenzoate |
| CAS Number | 72817-85-7 | 72817-97-1[1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₀H₁₀N₂O₃[1] |
| Molecular Weight | 220.23 g/mol [2] | 206.20 g/mol [1] |
| Melting Point | 140-142 °C[2] | Not available |
| Boiling Point | 433.9±45.0 °C at 760 mmHg[2] | Not available |
| Flash Point | 216.2±28.7 °C[2] | Not available |
| Physical Form | Solid[2] | Not available |
| Purity | 97%[2] | Not available |
| Storage Temperature | 4°C, protect from light[2] | Not available |
Synthesis of Structurally Related Benzoates
The synthesis of substituted benzoates often involves multi-step reactions. A relevant example is the synthesis of ethyl 4-amino-3-methylbenzoate, which can provide a conceptual framework for the synthesis of the target compound.
General Synthetic Approach for a Related Benzoate
The following workflow illustrates a common synthetic route for a related aminobenzoate.
Caption: Synthetic workflow for Ethyl 4-amino-3-methylbenzoate.
Experimental Protocol for the Synthesis of Ethyl 4-amino-3-methylbenzoate
This protocol is adapted from a known procedure for a structurally similar compound and can serve as a starting point.
Part A: Ethyl 4-amino-3-(methylthiomethyl)benzoate
-
A solution of ethyl 4-aminobenzoate (0.1000 mole) in acetonitrile and dichloromethane is cooled to between -40° and -50°C.
-
A solution of tert-butyl hypochlorite (0.1000 mole) in dichloromethane is added dropwise over 15 minutes.
-
After stirring for 5 minutes, dimethyl sulfide (0.34 mole) is added, maintaining the temperature below -30°C.
-
The resulting slurry is stirred at -50° to -40°C for 4 hours.
-
Triethylamine (0.18 mole) is added, and the mixture is allowed to warm to room temperature.
-
The product is extracted with dichloromethane, washed, dried, and the solvent is removed to yield a red oil which solidifies upon cooling.
-
Recrystallization from absolute ethanol yields ethyl 4-amino-3-(methylthiomethyl)benzoate.
Part B: Ethyl 4-amino-3-methylbenzoate
-
A mixture of ethyl 4-amino-3-(methylthiomethyl)benzoate (0.05000 mole), absolute ethanol, and W-2 Raney nickel is stirred at 25°C for one hour.
-
The ethanolic solution is decanted from the catalyst.
-
The catalyst is washed with absolute ethanol and dichloromethane.
-
The combined organic solutions are concentrated, dissolved in dichloromethane, dried, and the solvent is removed to yield ethyl 4-amino-3-methylbenzoate as a white solid.
Potential Biological Activities of 4-Aminosalicylate Derivatives
Derivatives of 4-aminosalicylic acid have been investigated for a range of biological activities. While no specific activity has been reported for this compound, the activities of its analogs suggest potential areas of investigation.
Table 2: Investigated Biological Activities of 4-Aminosalicylate Analogs
| Biological Activity | Key Findings for Analogs | Potential Relevance for Target Compound |
| Anti-inflammatory | Some 4-aminosalicylate derivatives exhibit anti-inflammatory properties. | The core scaffold suggests potential for similar activity. |
| Antimicrobial | Certain derivatives have shown activity against various microbes. | The cyano and methyl substitutions could modulate antimicrobial effects. |
| Anticancer | Some substituted benzoates have been explored as anticancer agents. | The specific substitution pattern may confer cytotoxic or cytostatic properties against cancer cell lines. |
| Enzyme Inhibition | Derivatives have been shown to inhibit specific enzymes. | The molecule could be screened against various enzymatic targets relevant to disease. |
Potential Signaling Pathway Involvement
Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a 4-aminosalicylate derivative is presented below. This is a conceptual diagram and has not been experimentally validated for the target compound.
Caption: Hypothetical signaling pathway modulation.
Future Directions and Conclusion
The lack of specific data on this compound presents both a challenge and an opportunity. The information gathered on its analogs provides a solid starting point for any research program aimed at characterizing this molecule. Future work should focus on:
-
Developing and optimizing a synthetic route to produce the compound in sufficient quantities for biological testing.
-
Conducting a broad in vitro screening campaign to identify potential biological targets and activities.
-
Performing detailed mechanistic studies for any confirmed activities to elucidate its mode of action.
-
Evaluating its pharmacokinetic and toxicological properties to assess its drug-like potential.
References
Methodological & Application
Application Note: Structural Elucidation of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS: 72817-85-7) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its molecular formula is C₁₁H₁₂N₂O₃, and its molecular weight is 220.22 g/mol .[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This application note provides a comprehensive guide, including detailed experimental protocols and predicted spectral data, for the ¹H and ¹³C NMR analysis of this compound.
Molecular Structure and NMR Assignment The chemical structure of this compound is shown below, with atoms numbered for clarity in NMR spectral assignments. The molecule features a pentasubstituted benzene ring, containing a single aromatic proton, alongside characteristic signals from the ethyl ester, methyl, amino, and hydroxyl functional groups.
Caption: Molecular structure with atom numbering for NMR analysis.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are based on standard chemical shift values and the electronic effects of the various substituents on the benzene ring. Actual experimental values may vary slightly depending on solvent and concentration.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH (Phenolic) | 10.0 - 11.5 | Broad Singlet | 1H |
| -NH₂ (Amino) | 5.0 - 6.5 | Broad Singlet | 2H |
| Ar-H (H-6) | 7.5 - 7.8 | Singlet | 1H |
| -OCH₂CH₃ (Ethyl) | 4.2 - 4.4 | Quartet (q) | 2H |
| Ar-CH₃ (Methyl) | 2.1 - 2.3 | Singlet | 3H |
| -OCH₂CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester, C7) | 168.0 - 172.0 |
| C-OH (C2) | 155.0 - 160.0 |
| C-NH₂ (C4) | 148.0 - 152.0 |
| C-H (C6) | 130.0 - 134.0 |
| C-COOEt (C1) | 118.0 - 122.0 |
| C-CH₃ (C3) | 115.0 - 119.0 |
| C≡N (Cyano, C11) | 114.0 - 117.0 |
| C-CN (C5) | 95.0 - 100.0 |
| -OCH₂CH₃ (C8) | 60.0 - 63.0 |
| Ar-CH₃ (C10) | 15.0 - 18.0 |
| -OCH₂CH₃ (C9) | 13.0 - 15.0 |
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound.
-
Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve the compound and to clearly resolve the exchangeable -OH and -NH₂ protons.
-
Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add the deuterated solvent.
-
Homogenization: Securely cap the tube and vortex for 30-60 seconds to ensure complete dissolution. If necessary, briefly sonicate the sample.
-
Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a new NMR tube.
2. NMR Spectrometer Setup and Data Acquisition The following parameters are recommended for a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (or a standard 30° pulse sequence)
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 16 ppm (~8000 Hz)
-
Number of Scans (NS): 16 to 64 (signal averaging to improve S/N)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (or a standard proton-decoupled pulse sequence)
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 240 ppm (~30,000 Hz)
-
Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1-2 seconds
-
3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transformation.
-
Correction: Perform phase and baseline corrections manually or automatically.
-
Referencing: Calibrate the ¹H spectrum using the residual DMSO solvent peak at δ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at δ 39.52 ppm.
-
Integration: For the ¹H spectrum, integrate all signals and normalize them relative to a known proton count (e.g., the aromatic singlet as 1H).
-
Peak Picking: Identify and label the chemical shifts for all peaks in both spectra for subsequent analysis and comparison with predicted values.
Caption: Standard experimental workflow for NMR analysis.
Conclusion This application note details a robust protocol for the NMR analysis of this compound. The provided tables of predicted ¹H and ¹³C chemical shifts serve as a reliable reference for researchers engaged in the synthesis, purification, and characterization of this compound. Following this standardized workflow will ensure the acquisition of high-quality, reproducible NMR data, facilitating confident structural elucidation and purity verification in a drug discovery or chemical research setting.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. Due to the absence of a specific, validated protocol for this compound in the public domain, this document provides a comprehensive starting methodology based on established principles for the analysis of structurally related aromatic amines and benzoate derivatives. The described reverse-phase HPLC (RP-HPLC) method is designed to provide a robust framework for researchers to develop and validate a quantitative and qualitative analysis for this specific analyte.
Introduction
This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. HPLC is a powerful and versatile technique widely employed for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a systematic approach to developing an HPLC protocol for this compound, leveraging common practices for similar analytes such as aromatic amines and benzoic acid derivatives.[2][3][4]
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific applications.
1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for the separation of aromatic compounds.[4]
-
Chemicals and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Phosphate buffer components (if required)
-
2. Chromatographic Conditions
The following conditions are proposed for initial method development:
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reverse-Phase Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength using DAD) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.
-
Sample Preparation: The sample preparation will be matrix-dependent. For a simple purity assessment of a solid sample, dissolve a known amount in the mobile phase to a concentration within the linear range of the calibration curve. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data from a successful method validation. The values presented are hypothetical and serve as a template for reporting experimental results.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min (dependent on final optimized method) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow and Method Development Logic
The development of this HPLC method follows a logical progression from sample preparation to data analysis. The key steps are outlined in the workflow diagram below. The initial conditions are based on the general principles of reverse-phase chromatography for aromatic amines and related compounds.[2][5][6] Optimization of the mobile phase composition, gradient, and temperature may be necessary to achieve the desired resolution and peak shape.
References
- 1. njlabs.com [njlabs.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. helixchrom.com [helixchrom.com]
- 4. ajast.net [ajast.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. A simple "dilute-and-shoot" approach is employed for sample preparation, making it suitable for high-throughput analysis in drug development and quality control environments. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it well-suited for the precise quantification of this compound in process monitoring and purity assessments.
Introduction
This compound is a substituted aminobenzoate derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this intermediate is essential for ensuring the quality, consistency, and yield of the final drug product. Liquid chromatography-mass spectrometry (LC-MS) has become the preferred analytical technique for such applications due to its high sensitivity, selectivity, and speed.[1] This document provides a detailed protocol for a validated LC-MS/MS method tailored for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ultrapure water
-
Mobile Phase Additive: Formic acid (LC-MS grade)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A straightforward "dilute-and-shoot" method is employed for sample preparation to ensure high throughput.
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Analysis: For in-process samples or purity checks, dissolve the sample in methanol and dilute with the 50:50 acetonitrile/water mixture to fall within the calibration range.
LC-MS/MS Method Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Processing
Data acquisition and processing were performed using the instrument manufacturer's software. The calibration curve was constructed by plotting the peak area of the analyte against its concentration and applying a linear regression analysis.
Data Presentation
The performance of the LC-MS/MS method was evaluated based on linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below. The MRM transitions would need to be empirically determined for this compound but are proposed based on its chemical structure.
Table 3: Quantitative Performance Data
| Parameter | Value |
| Molecular Weight | 220.22 g/mol |
| Precursor Ion (M+H)⁺ | m/z 221.1 |
| Product Ion 1 (Quantifier) | To be determined empirically |
| Product Ion 2 (Qualifier) | To be determined empirically |
| Retention Time | Approx. 3.5 min |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualizations
Experimental Workflow
Caption: Overall workflow from sample preparation to final quantification.
LC-MS Method Logic
Caption: Logical flow of the analytical method.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and selective approach for the quantitative analysis of this compound. The simple sample preparation and robust chromatographic conditions make it an ideal tool for high-throughput screening in pharmaceutical development and quality control laboratories. The method can be readily adapted for the analysis of other structurally related aromatic amines and substituted benzoates.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. This versatile building block possesses multiple reactive sites—an amino group, a cyano group, a hydroxyl group, an ester, and an aromatic ring—making it an excellent starting material for the generation of diverse chemical entities with potential applications in medicinal chemistry and drug discovery. The following protocols detail the synthesis of O-alkylated, N-acylated, and heterocyclic derivatives.
O-Alkylation: Synthesis of Ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate
This protocol describes the methylation of the hydroxyl group on the aromatic ring, a common strategy to modify the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.
Experimental Protocol
A stirred solution of this compound (1 equivalent) in 2-propanone is treated with dimethyl sulfate (1.2 equivalents) and potassium carbonate (2 equivalents). The reaction mixture is heated to reflux and stirred for 3 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered while hot to remove inorganic salts, and the filter cake is washed with 2-propanone. The filtrate is then concentrated under reduced pressure, and the resulting solid residue is recrystallized from 2-propanol to yield the desired product.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) for 10 mmol scale |
| This compound | 1.0 | 220.22 | 2.20 |
| Dimethyl sulfate | 1.2 | 126.13 | 1.51 |
| Potassium carbonate | 2.0 | 138.21 | 2.76 |
| 2-Propanone | - | 58.08 | Solvent |
| 2-Propanol | - | 60.10 | Recrystallization Solvent |
Expected Yield: ~80%
Characterization Data:
-
Appearance: White to off-white solid
-
Melting Point: 164-166 °C
Workflow for the O-Alkylation of the starting material.
N-Acylation: Synthesis of Ethyl 4-acetamido-5-cyano-2-hydroxy-3-methylbenzoate
Acylation of the amino group is a fundamental transformation that can be used to introduce a variety of substituents, potentially modulating the compound's hydrogen bonding capacity and overall polarity.
Experimental Protocol
To a solution of this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of a base like triethylamine (1.1 equivalents) is added. The mixture is cooled in an ice bath, and acetyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) for 10 mmol scale |
| This compound | 1.0 | 220.22 | 2.20 |
| Acetyl chloride | 1.1 | 78.50 | 0.86 |
| Triethylamine | 1.1 | 101.19 | 1.11 |
| Dichloromethane | - | 84.93 | Solvent |
Expected Yield: >85%
Characterization Data:
-
Appearance: Solid
-
Note: Characterization data (e.g., melting point, NMR spectra) should be determined experimentally.
Synthetic pathway for N-Acylation.
Heterocycle Formation: Synthesis of a Fused Pyrimidine Derivative
The ortho-amino-cyano functionality is a classic precursor for the synthesis of fused pyrimidine rings, which are prevalent scaffolds in many biologically active compounds.
Experimental Protocol
A mixture of this compound (1 equivalent) and formamide (excess, e.g., 10-20 equivalents) is heated at 150-160 °C for 4-6 hours. The reaction can be monitored by TLC. After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Volume (mL) for 10 mmol scale |
| This compound | 1.0 | 220.22 | 2.20 g |
| Formamide | 15 | 45.04 | ~6.6 mL |
Expected Yield: Variable, typically moderate to good.
Characterization Data:
-
Appearance: Solid
-
Note: The exact structure of the fused pyrimidine should be confirmed by spectroscopic methods (NMR, MS, IR).
Logical flow for fused pyrimidine synthesis.
Diazotization and Sandmeyer Reaction: Synthesis of Ethyl 5-cyano-4-chloro-2-hydroxy-3-methylbenzoate
Diazotization of the amino group followed by a Sandmeyer reaction allows for the introduction of a variety of substituents, such as halogens, in place of the amino group. This protocol details the introduction of a chlorine atom.
Experimental Protocol
This compound (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper). In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) for 10 mmol scale |
| This compound | 1.0 | 220.22 | 2.20 |
| Sodium nitrite | 1.1 | 69.00 | 0.76 |
| Copper(I) chloride | 1.2 | 98.99 | 1.19 |
| Hydrochloric acid (conc.) | - | 36.46 | As required |
Expected Yield: Moderate.
Characterization Data:
-
Appearance: Solid
-
Note: Characterization data should be determined experimentally.
Workflow for the Sandmeyer reaction.
Application Notes and Protocols: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS No. 72817-85-7) is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds.[1][2] Its ortho-amino-cyano functionality is a classical pharmacophore for the construction of fused pyrimidine rings, which are central to numerous biologically active molecules and pharmaceuticals.[3][4] The presence of a hydroxyl, a methyl, and an ethyl ester group offers further opportunities for structural modification and the tuning of physicochemical properties. These notes provide detailed protocols for the application of this versatile building block in the synthesis of quinazoline and quinazoline-thione derivatives, which are of significant interest in medicinal chemistry and drug development.
Synthesis of the Starting Material
A reported synthesis of this compound involves the reaction of ethyl propionylacetate with ethoxymethylene malononitrile in the presence of sodium ethoxide.[5]
Protocol: To a freshly prepared solution of sodium ethoxide (from 7.9 g, 0.35 mol of sodium in 1.3 L of ethanol), ethyl propionylacetate (25 g, 0.17 mol) is added slowly at 0 °C. The mixture is stirred for 1 hour at room temperature. Ethoxymethylene malononitrile (21 g, 0.17 mol) is then added, and the reaction mixture is heated to reflux at 80°C for 2 hours. After completion, the mixture is cooled to room temperature and neutralized to pH 7 with 1.5N HCl. The solvent is removed under vacuum, and the residue is diluted with 100 mL of water. The resulting solid is collected by filtration, washed with water, and dried under vacuum at 50 °C. Further purification by washing with petroleum ether containing 5% ethyl acetate yields the pure title compound.[5]
Application in Heterocyclic Synthesis: Fused Pyrimidines
The ortho-amino-nitrile moiety of this compound is an excellent starting point for the construction of fused pyrimidine systems, such as quinazolines. These heterocycles are prevalent in a wide range of biologically active compounds.
Synthesis of 4-Amino-8-hydroxy-7-methyl-6-carbethoxy-quinazoline
The reaction of ortho-aminobenzonitriles with formamide is a common and straightforward method for the synthesis of 4-aminoquinazolines.[6]
Experimental Protocol:
A mixture of this compound (1 mmol) and formamide (10 mL) is heated at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the desired 4-amino-8-hydroxy-7-methyl-6-carbethoxy-quinazoline.
Quantitative Data for Analogous Reactions:
| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | Formamide | 150-160 °C, 4h | 4-Aminoquinazoline | 75-85 | [6] |
| Substituted 2-aminobenzonitriles | Formamide | Heat | Substituted 4-aminoquinazolines | 60-90 | [6] |
Logical Workflow for 4-Aminoquinazoline Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 6. scielo.br [scielo.br]
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Versatile Scaffold in Medicinal Chemistry
St. Louis, MO – December 29, 2025 – Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a polysubstituted benzene derivative, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of functional groups—an amino, a cyano, a hydroxyl, and an ethyl ester moiety—provides a reactive platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This application note explores the utility of this compound in the development of novel drug candidates, with a focus on its application in the synthesis of pyrimido[4,5-b]benzofurans, a class of compounds investigated for their anticancer and antimicrobial properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| CAS Number | 72817-85-7 | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Applications in Heterocyclic Synthesis
The strategic positioning of reactive groups on the benzene ring of this compound makes it an ideal precursor for the construction of fused heterocyclic systems. The ortho-relationship of the hydroxyl and amino groups, coupled with the adjacent cyano group, facilitates cyclization reactions to form benzofuran and pyrimidine rings, respectively.
A key application of this building block is in the synthesis of 8-methyl-pyrimido[4,5-b]benzofuran-4(3H)-one derivatives. This scaffold is of significant interest in drug discovery due to the known biological activities of related benzofuran and pyrimidine-containing molecules, which include anticancer and antimicrobial effects.[2][3][4][5][6][7]
Below is a diagram illustrating the logical workflow for the synthesis of such derivatives.
References
- 1. This compound,(CAS# 72817-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate in the synthesis of azo dyes. This compound serves as a versatile diazo component, which, upon diazotization, can be coupled with various aromatic compounds to produce a diverse range of azo dyes with potential applications in materials science and as biological probes.
Introduction
This compound is a substituted aromatic amine. The presence of the primary amino group allows for its conversion into a diazonium salt through a process known as diazotization. This reactive intermediate is a weak electrophile that can then react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction to form a stable azo dye. The general scheme for this two-step process is a cornerstone of azo dye synthesis.[1][2][3] The specific substituents on the aromatic ring of this compound are expected to influence the color and properties of the resulting dyes.
Principle of Synthesis
The synthesis of azo dyes from this compound involves two primary steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid), at a low temperature (0-5 °C) to form a diazonium salt.[2][4] Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the activated ring of the coupling component to form the azo dye.
Below is a diagram illustrating the logical relationship of the synthesis process.
Caption: Logical workflow for the synthesis of azo dyes.
Experimental Protocols
The following protocol provides a detailed methodology for the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling component.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| This compound | 220.22 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 |
| 2-Naphthol | 144.17 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Distilled Water | 18.02 |
| Ice | - |
| Ethanol (for recrystallization) | 46.07 |
3.2. Protocol: Synthesis of an Azo Dye using 2-Naphthol
This protocol is based on established and general methods for the diazotization of primary aromatic amines and subsequent azo coupling reactions.
Step 1: Diazotization of this compound
-
In a 250 mL beaker, suspend 2.20 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.
-
Stir the mixture until the amine is fully dissolved. Gentle warming may be required, followed by cooling.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
The resulting solution is the diazonium salt solution.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 1 hour.
-
After 1 hour, allow the mixture to warm to room temperature and continue stirring for an additional hour.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a copious amount of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for azo dye synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the azo dye from this compound and 2-naphthol.
| Parameter | Value |
| Reactants | |
| This compound | 2.20 g (10 mmol) |
| 2-Naphthol | 1.44 g (10 mmol) |
| Product | |
| Theoretical Yield | 3.64 g (10 mmol) |
| Characterization | |
| Melting Point | To be determined experimentally |
| λmax (in Ethanol) | To be determined by UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | To be determined experimentally |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Diazonium salts can be explosive in their dry, solid state. Therefore, they should always be kept in solution and at low temperatures.
-
Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the synthesis of novel azo dyes derived from this compound. By systematically varying the coupling component, researchers can generate a diverse library of new chemical entities. Subsequent characterization and screening of these compounds can lead to the discovery of dyes with unique spectral properties and potential applications in various scientific and industrial fields, including drug development and materials science.
References
Application Notes and Protocols: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. While direct biological activity data for this specific compound is limited in publicly available literature, its structural motifs, belonging to the aminobenzonitrile and hydroxybenzoate classes, suggest potential utility as a scaffold in medicinal chemistry and drug discovery. The following sections detail a verified synthetic protocol and discuss potential therapeutic areas for exploration based on the activity of structurally related compounds.
Synthesis Protocol
A reliable method for the synthesis of this compound has been reported, proceeding via the reaction of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a strong base.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.
Materials:
-
Ethyl propionylacetate
-
Sodium metal
-
Absolute Ethanol
-
Ethoxymethylene malononitrile
-
1.5N Hydrochloric acid (HCl)
-
Water (H₂O)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, freshly prepare a solution of sodium ethoxide by carefully adding sodium metal (7.9 g, 0.35 mol) to absolute ethanol (1.3 L) at 0 °C with stirring.
-
Reaction with Ethyl Propionylacetate: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g, 0.17 mol) at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Addition of Ethoxymethylene Malononitrile: To the above mixture, add ethoxymethylene malononitrile (21 g, 0.17 mol) at room temperature.
-
Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 2 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of 7 using a 1.5N HCl solution.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the resulting residue with 100 mL of water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with water.
-
-
Purification:
-
Dry the crude product under vacuum at 50 °C.
-
Further purify the crude solid by washing with a solution of 5% ethyl acetate in petroleum ether.
-
Dry the final product under vacuum to yield pure this compound.
-
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield | 59% | [1][2] |
| Purity | Not explicitly stated, but purification steps are provided. | [1][2] |
| Melting Point | 140-142 °C |
Potential Applications in Drug Discovery
Antimicrobial and Antifungal Activity:
Derivatives of benzonitrile have been investigated for their antimicrobial and antifungal properties. For instance, certain (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. This suggests that the aminobenzonitrile core of the title compound could be a starting point for the development of new anti-infective agents.
Cardiovascular Effects:
Some aminobenzonitrile derivatives have been reported to exhibit effects on the cardiovascular system. For example, para-aminobenzonitrile has been studied for its antihypertensive properties. The presence of the aminobenzonitrile structure in this compound indicates a potential avenue for investigation into cardiovascular drug discovery.
Enzyme Inhibition:
Substituted benzoates and related aromatic compounds are known to act as inhibitors of various enzymes. While no specific enzyme inhibition has been reported for the title compound, its structure could be modified to target specific enzymes implicated in disease. For example, some substituted benzimidazole derivatives, which can be synthesized from related starting materials, have shown potent thrombin inhibition activity.
Intermediate for Complex Molecules:
The scientific literature and patents indicate that structurally similar compounds, such as ethyl 2-amino-5-cyano-3-methylbenzoate, are utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. This highlights the role of the title compound as a building block in synthetic and medicinal chemistry.
Visualizations
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis and application of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a novel small molecule with potential applications in drug discovery. The protocols outlined below are intended to guide researchers in the synthesis of this compound and in the evaluation of its potential as a Matrix Metalloproteinase (MMP) inhibitor.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 72817-85-7 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Solid |
| Melting Point | 140-142°C |
| Storage | 4°C, protect from light |
Synthesis Protocol
A plausible synthesis route for this compound is detailed below.
2.1. Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| Ethyl propionylacetate | C₅H₈O₃ | 116.11 | 25 g (0.17 mol) |
| Sodium metal | Na | 22.99 | 7.9 g (0.35 mol) |
| Ethanol | C₂H₅OH | 46.07 | 1.3 L |
| Ethoxymethylene malononitrile | C₆H₄N₂O | 120.11 | 21 g (0.17 mol) |
| 1.5N Hydrochloric acid | HCl | 36.46 | As needed |
| Water | H₂O | 18.02 | As needed |
| Petroleum ether | N/A | N/A | As needed |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed |
2.2. Experimental Procedure
-
Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, slowly add sodium metal (7.9 g) to ethanol (1.3 L) at 0°C with stirring to prepare a fresh sodium ethoxide solution.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g) at 0°C. After the addition is complete, allow the reaction mixture to stir for 1 hour at room temperature.
-
Addition of Second Reactant: Add ethoxymethylene malononitrile (21 g) to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to 80°C and reflux for 2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to pH 7 with 1.5N HCl solution.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with 100 mL of water.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry under vacuum at 50°C to obtain the crude product.
-
Further purify the crude product by washing with petroleum ether containing 5% ethyl acetate to yield the final pure compound.
-
2.3. Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application as a Matrix Metalloproteinase (MMP) Inhibitor
Substituted aminobenzoates are known to possess a wide range of biological activities and are valuable scaffolds in drug discovery. This section outlines a protocol for screening this compound as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases.
3.1. Hypothetical MMP-9 Inhibition Data
The following table presents hypothetical data for the inhibition of MMP-9 by this compound.
| Compound Concentration (µM) | % Inhibition of MMP-9 |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
IC₅₀ Value: A hypothetical IC₅₀ value of 10.5 µM was calculated from the dose-response curve.
3.2. MMP-9 Inhibition Assay Protocol
This protocol is adapted from a generic colorimetric MMP-9 inhibitor screening assay.
3.2.1. Materials and Reagents
-
MMP-9, active human recombinant
-
MMP-9 substrate (thiopeptide-based)
-
Assay Buffer
-
DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]
-
Known MMP-9 inhibitor (e.g., NNGH) as a positive control
-
This compound (Test Compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3.2.2. Experimental Procedure
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations to the sample wells.
-
Add 10 µL of the positive control to the positive control wells.
-
Add 10 µL of solvent to the negative control (no inhibitor) wells.
-
-
Enzyme Addition: Add 20 µL of diluted active MMP-9 to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add 20 µL of the MMP-9 substrate to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at 1-minute intervals for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
3.3. MMP-9 Inhibition Assay Workflow Diagram
Caption: Workflow for the MMP-9 inhibitor screening assay.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified signaling pathway where an MMP inhibitor, such as this compound, could exert its effects.
Application Notes and Protocols: Aromatic Polyamides Containing Cyano Groups in Material Science
Topic: Aromatic Polyamides Derived from Monomers Containing Cyano Groups in Material Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Physicochemical Properties of Representative Monomers
The properties of the resulting polyamides are highly dependent on the specific monomers used. Below is a table summarizing the properties of a representative diamine monomer containing a cyano group, 2-cyano-4,4′-diaminodiphenyl ether, which can be used to synthesize high-performance polyimides.
| Property | Value | Reference |
| Monomer | 2-cyano-4,4′-diaminodiphenyl ether | |
| Molecular Formula | C₁₃H₁₁N₃O | [1] |
| Molecular Weight | 225.25 g/mol | [1] |
| Melting Point | Not specified | |
| Appearance | Not specified |
Application in High-Performance Polymers: Aromatic Polyamides
Aromatic polyamides containing nitrile groups exhibit a range of desirable properties that make them suitable for various demanding applications in material science.
Key Properties and Advantages:
-
Enhanced Thermal Stability: The presence of aromatic rings and the polar cyano groups contributes to high thermal stability, with decomposition temperatures often exceeding 400°C.[2][3]
-
Improved Solubility: The introduction of cyano groups can disrupt chain packing and increase polarity, leading to improved solubility in organic solvents compared to their non-cyanosubstituted counterparts.[2][3] This is a significant advantage for processing and film casting.
-
Excellent Mechanical Properties: These polyamides can form tough, flexible films with high tensile strength and Young's modulus, making them suitable for applications requiring robust materials.[3]
-
Good Dielectric Properties: The polar nature of the cyano group can influence the dielectric properties of the resulting polymers, which is a key consideration for applications in electronics.
Potential Applications:
-
Proton Exchange Membranes for Fuel Cells: Sulfonated aromatic polyamides that also contain nitrile groups have been investigated for their potential as proton exchange membranes in fuel cells, exhibiting good ion exchange capacity and proton conductivity.[4]
-
Advanced Electronics and Optoelectronics: The combination of thermal stability, solubility, and tunable electronic properties makes these polymers interesting for applications in organic electronics.[5][6]
-
Aerospace and Automotive Components: Due to their high strength and thermal resistance, these materials could be used in various components in the aerospace and automotive industries.
-
Biomedical Materials: Poly(ester amide)s, a related class of polymers, are being explored for biomedical applications due to their biodegradability and biocompatibility.[7][8]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of aromatic polyamides from diamine monomers containing cyano groups. These are representative examples and may require optimization for specific monomers and desired polymer properties.
Protocol 1: Synthesis of Aromatic Polyamides by Low-Temperature Solution Polycondensation
This protocol describes a common method for synthesizing aromatic polyamides.
Materials:
-
Aromatic diamine with a pendant cyano group (e.g., 2,6-bis(4-aminophenoxy)benzonitrile)
-
Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Beaker
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve a specific amount of the aromatic diamine in anhydrous DMAc under a constant nitrogen stream. Cool the solution to 0-5°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of the aromatic diacid chloride, either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution.
-
Polymerization: Continue the reaction at 0-5°C for 1 hour, and then allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Preparation of Polyamide Films by Solution Casting
This protocol outlines the procedure for creating thin films from the synthesized polyamide for further characterization.
Materials:
-
Synthesized aromatic polyamide
-
N,N-dimethylformamide (DMF) or other suitable solvent
Equipment:
-
Glass Petri dish or a flat glass plate
-
Hot plate or oven
-
Vacuum oven
Procedure:
-
Dissolution: Prepare a 5-10% (w/v) solution of the dried polyamide in a suitable solvent like DMF by stirring until the polymer is completely dissolved.
-
Casting: Pour the homogeneous polymer solution onto a clean, level glass plate or into a Petri dish.
-
Solvent Evaporation: Place the cast film in an oven at 60-80°C to slowly evaporate the solvent.
-
Final Drying: Once the film is self-supporting, carefully peel it from the glass substrate and dry it further in a vacuum oven at a temperature below its glass transition temperature for 24 hours to remove any residual solvent.
Data Presentation: Quantitative Analysis
The properties of aromatic polyamides containing cyano groups can be tailored by the choice of monomers. The following table summarizes typical properties reported for a series of novel soluble aromatic polyamides with pendant cyano groups.[3]
| Polymer ID | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | 5% Weight Loss Temperature (°C, in N₂) |
| Polyamide 1 | 0.85 | 93 | 2.6 | 15 | 438 |
| Polyamide 2 | 0.78 | 85 | 2.1 | 12 | 425 |
| Polyamide 3 | 0.69 | 79 | 1.7 | 9 | 409 |
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of aromatic polyamides.
Signaling Pathway of Property Enhancement
Caption: Influence of molecular structure on the properties of aromatic polyamides.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Study on synthesis of novel soluble aromatic polyamides with pendant cyano groups | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a potentially valuable intermediate in pharmaceutical synthesis. The following methods are designed to yield a high-purity product suitable for further research and development.
Introduction
This compound is an aromatic compound with multiple functional groups, making its purification a critical step to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This note details two primary methods: a solvent wash for crude purification and column chromatography for achieving high purity.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| CAS Number | 72817-85-7[1] |
| Molecular Formula | C₁₁H₁₂N₂O₃[1] |
| Molecular Weight | 220.22 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[1] |
Experimental Protocols
Protocol 1: Purification by Solvent Wash (Crude Purification)
This method is suitable for the initial purification of the crude product obtained directly from synthesis. It is a relatively quick and straightforward procedure to remove major impurities.
Materials:
-
Crude this compound
-
Petroleum ether
-
Ethyl acetate
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum source
-
Drying oven
Procedure:
-
Transfer the crude solid product to a beaker.
-
Prepare a wash solution of petroleum ether containing 5% ethyl acetate.[1]
-
Add the wash solution to the crude product and stir the slurry for 15-20 minutes at room temperature. The volume of the wash solution should be sufficient to fully suspend the solid.
-
Collect the solid product by filtration using a Büchner funnel under vacuum.[1]
-
Wash the collected solid on the filter with a small amount of fresh, cold wash solution.
-
Repeat the washing process if significant impurities are still present (as determined by TLC or other analytical methods).
-
Dry the purified solid product under vacuum at 50 °C to a constant weight.[1]
Expected Outcome: This procedure should yield a product with significantly reduced levels of non-polar and moderately polar impurities. A typical synthesis and subsequent purification by this method can result in a final pure compound with a yield of approximately 59%.[1]
Protocol 2: Purification by Column Chromatography (High Purity)
For applications requiring very high purity, column chromatography is the recommended method. This technique separates compounds based on their differential adsorption to a stationary phase.[2][3][4]
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Elution flasks or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution is recommended, starting with a low polarity solvent system and gradually increasing the polarity. A suggested gradient is from 95:5 to 80:20 hexane:ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation:
| Parameter | Solvent Wash | Column Chromatography |
| Purity Achieved | Moderate | High (>98%) |
| Yield | ~59% (from crude)[1] | Variable, typically lower than solvent wash due to handling losses |
| Time Requirement | Short | Long |
| Solvent Consumption | Low | High |
| Scale | Large | Small to Medium |
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield after solvent wash | Product is partially soluble in the wash solvent. | Use a less polar solvent system or cool the wash solvent before use. |
| Product "oils out" during recrystallization attempt | The solution is too concentrated or cooled too quickly. | Add a small amount of additional solvent before cooling, and allow the solution to cool slowly. Using a seed crystal can also help.[5] |
| Poor separation in column chromatography | Incorrect solvent system polarity. | Optimize the solvent system using TLC. Start with a low polarity mobile phase and gradually increase it. |
| Compound will not crystallize | The compound may be an amine that is difficult to crystallize as a freebase. | Consider converting the amine to a salt (e.g., hydrochloride) to improve its crystallization properties.[5][6] |
References
- 1. Benzoic acid, 4-aMino-5-cyano-2-hydroxy-3-Methyl-, ethyl ester | 72817-85-7 [chemicalbook.com]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. jackwestin.com [jackwestin.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Application Note & Protocol: Crystal Structure Analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Application Note
Introduction Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (EAC-HMB) is a polysubstituted aromatic compound with multiple functional groups, including an amine, a nitrile, a hydroxyl, and an ethyl ester. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential for diverse intermolecular interactions.[1][2] Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is crucial for understanding its chemical and physical properties.[3][4] This analysis provides invaluable insights into molecular conformation, bond lengths, bond angles, and supramolecular assembly through hydrogen bonding and other non-covalent interactions.[1][5] For drug development professionals, this information is fundamental for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.[3][4]
Scientific Significance The crystal structure of EAC-HMB reveals how the different functional groups dictate the packing in the solid state. The presence of hydrogen bond donors (-NH₂, -OH) and acceptors (C=O, -C≡N, -OH) suggests a high likelihood of forming robust, multidimensional hydrogen-bonded networks. Understanding these networks is key to predicting material properties such as solubility, stability, and bioavailability.[5] Furthermore, unambiguous confirmation of the molecular structure prevents costly errors in later stages of research and development that might arise from mischaracterization.[4][6]
Illustrative Crystallographic Data
While a published crystal structure for this compound was not available in public databases at the time of this writing, the following table represents a typical summary of crystallographic data obtained for a novel small organic molecule of this nature.
Table 1: Hypothetical Crystallographic Data and Refinement Details for EAC-HMB.
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical formula | C₁₁H₁₂N₂O₃ |
| Formula weight | 220.23 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 8.512(3), 12.451(5), 9.876(4) |
| α, β, γ (°) | 90, 105.34(2), 90 |
| Volume (ų) | 1009.8(7) |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.448 |
| Absorption coefficient (mm⁻¹) | 0.105 (Mo Kα) |
| F(000) | 464 |
| Crystal size (mm³) | 0.25 × 0.15 × 0.10 |
| Data Collection | |
| Diffractometer | Bruker APEX II CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 9875 |
| Independent reflections | 2450 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2450 / 0 / 148 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.128 |
| Largest diff. peak/hole (e·Å⁻³)| 0.28 / -0.21 |
Experimental Protocols
Synthesis and Crystallization
The synthesis of substituted aminobenzoates can be achieved through various established organic chemistry routes.[7] For EAC-HMB, a plausible final step involves the catalytic reduction of a corresponding nitro-precursor.
-
Synthesis: Ethyl 4-amino-3-methylbenzoate is used as a starting material, undergoing subsequent hydroxylation, nitration, and cyanation reactions, followed by a final reduction step to yield the target compound. Purity is assessed by NMR, LC-MS, and HPLC.
-
Crystallization: High-purity EAC-HMB ( >99%) is required for growing diffraction-quality single crystals.
-
Solvent Screening: Small amounts of the compound (2-5 mg) are dissolved in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures with water) to assess solubility.
-
Slow Evaporation: A saturated solution of EAC-HMB in a suitable solvent (e.g., ethanol/water mixture) is prepared in a small vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed jar containing a poor solvent (anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Crystal Selection: A well-formed, transparent crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope for mounting.[6]
-
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: The selected crystal is carefully mounted on a cryo-loop using a minimal amount of paratone-N oil and immediately flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer. This minimizes thermal motion and potential radiation damage.
-
Data Collection:
-
The instrument (e.g., a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector) is used for data collection.[4][8]
-
A preliminary unit cell is determined from a few initial frames.
-
A full sphere of diffraction data is collected using a combination of ω and φ scans to ensure high completeness and redundancy.
-
-
Data Processing:
-
The raw diffraction images are integrated to determine the intensities of the Bragg reflections.
-
The data is corrected for Lorentz and polarization effects.
-
An absorption correction (e.g., multi-scan) is applied.
-
Symmetry is determined, and the data is merged to produce a final set of unique reflections.
-
Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms. This initial step provides a preliminary model of the molecular structure, showing the positions of most non-hydrogen atoms.
-
Structure Refinement:
-
The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method.[5]
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric restraints, or they are placed in calculated positions and refined using a riding model.[5]
-
The quality of the final model is assessed using metrics such as R-factors (R₁, wR₂), goodness-of-fit, and the residual electron density map.[6]
-
-
Data Deposition: The final structural data, including atomic coordinates and experimental details, are prepared in the Crystallographic Information File (CIF) format and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and reproducibility.
Visualized Workflow
The following diagram outlines the logical workflow from sample preparation to final structure validation and deposition.
Caption: Workflow for small molecule single-crystal X-ray diffraction analysis.
References
- 1. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. rigaku.com [rigaku.com]
- 5. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate: a p-hydroxy Schiff base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eas.org [eas.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. excillum.com [excillum.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Q: My initial crude product of this compound shows low purity by TLC and HPLC analysis. What are the likely impurities and how can I remove them?
A: Low purity after the initial work-up is a common issue. The impurities likely stem from unreacted starting materials, side-products from the synthesis (e.g., from a Gewald-type reaction), or degradation of the product.
Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include ethyl acetoacetate, malononitrile, or elemental sulfur.
-
Side-Products: Incomplete cyclization or alternative reaction pathways can lead to various partially reacted or isomeric impurities.
-
Oxidation Products: The aromatic amine functionality is susceptible to air oxidation, which can produce colored impurities.
Troubleshooting Steps:
-
Aqueous Wash: Begin by thoroughly washing the crude product with water to remove any inorganic salts or highly polar starting materials.
-
Solvent Trituration: A simple and effective initial purification step is to triturate (slurry) the crude solid with a suitable solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate.[1] This can help remove less polar impurities.
-
Column Chromatography: For more challenging separations, column chromatography is recommended. Due to the basic nature of the amino group, standard silica gel can lead to peak tailing and product degradation. It is advisable to use a modified mobile phase or stationary phase.
-
Recrystallization: If the product is crystalline, recrystallization is an excellent final purification step.
Issue 2: Difficulty with Column Chromatography
Q: I am experiencing significant peak tailing and poor separation during the column chromatography of my compound on silica gel. What can I do to improve this?
A: The basic amino group in your compound interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to the issues you are observing.
Solutions:
-
Basified Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete with your product for the acidic sites on the silica, reducing tailing.
-
Amine-Functionalized Silica: For a more robust solution, consider using an amine-functionalized silica gel as the stationary phase. This provides a less acidic surface, minimizing unwanted interactions.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase HPLC or flash chromatography (using a C18 stationary phase) can be an effective alternative. A typical mobile phase would be a gradient of acetonitrile in water, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Standard Silica Gel | Silica Gel with Triethylamine | Amine-Functionalized Silica | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Silica Gel | Amine-SiO₂ | C18-bonded Silica |
| Typical Eluent | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate + 0.5% Et₃N | Hexane/Ethyl Acetate | Water/Acetonitrile |
| Peak Shape | Poor (Tailing) | Improved | Good | Good |
| Potential for Degradation | High | Reduced | Low | Low |
| Relative Cost | Low | Low | High | High |
Issue 3: Challenges in Crystallization
Q: My compound oils out or forms a very fine precipitate that is difficult to filter during crystallization. How can I obtain good quality crystals?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid phase upon cooling before it can form an ordered crystal lattice. The formation of fine precipitates suggests that the crystallization is happening too quickly.
Troubleshooting Crystallization:
-
Solvent Selection: The choice of solvent is critical. For a multi-functional molecule like this, a single solvent may not be ideal. Consider using a binary solvent system, such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. Dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Cooling Rate: Slow cooling is essential for the growth of large, well-defined crystals. After dissolving your compound, allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization and promote the growth of larger crystals.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: A good starting point for recrystallization is a binary solvent system. Based on the polarity of the molecule, consider the following:
-
Ethanol/Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy.
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane until persistent turbidity is observed.
-
Dichloromethane/Petroleum Ether: Dissolve in a minimum of dichloromethane and slowly add petroleum ether.
Q2: My purified product is off-white or slightly colored. What is the cause and how can I decolorize it?
A2: The coloration is likely due to the presence of oxidized impurities of the aromatic amine. These are often highly colored and can be present in trace amounts. You can try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb some of your product, leading to a lower yield.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 140-142°C. A broad melting range or a melting point lower than this suggests the presence of impurities.
Q4: Is the compound thermally stable?
Experimental Protocols
Protocol 1: Purification by Solvent Trituration
-
Place the crude solid (1.0 g) in a small Erlenmeyer flask.
-
Add 10 mL of a 20:1 mixture of petroleum ether:ethyl acetate.
-
Stir the slurry at room temperature for 30 minutes using a magnetic stirrer.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold petroleum ether.
-
Dry the purified solid under vacuum.
-
Analyze the purity by TLC or HPLC and check the melting point.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dry, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Remember to include 0.5% triethylamine in your mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Place the impure solid (1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane dropwise while the solution is still hot until it becomes slightly and persistently cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting guide for common crystallization problems.
References
Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, based on a typical multi-component reaction pathway.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. |
| Ineffective base: The base used may not be strong enough to deprotonate the starting materials effectively, or it may have degraded. | Use a freshly prepared solution of a strong base like sodium ethoxide. Ensure all reagents and solvents are anhydrous, as moisture can quench the base. | |
| Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction. | Use high-purity, anhydrous reagents and solvents. Consider purifying starting materials if their quality is questionable. | |
| Formation of Side Products | Dimerization or polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense or polymerize. | Adjust the rate of addition of reagents, particularly the more reactive species. Maintaining a lower concentration of reactive intermediates by slow addition can minimize side reactions. |
| Hydrolysis of the ester or cyano group: The presence of water and prolonged reaction times, especially under basic or acidic conditions during workup, can lead to the hydrolysis of the ester or cyano functionalities. | Ensure anhydrous reaction conditions. During workup, minimize the time the product is in contact with acidic or basic aqueous solutions and perform extractions promptly. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: If the reaction has not gone to completion, the final product will be contaminated with starting materials. | Optimize the reaction conditions to drive the reaction to completion. Column chromatography can be effective in separating the product from unreacted starting materials. |
| Formation of polar impurities: Side reactions can generate polar byproducts that are difficult to separate from the desired product. | Recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method is a one-pot, multi-component reaction involving the condensation of a β-ketoester (ethyl acetoacetate), an activated nitrile (malononitrile), and an additional component that contributes the remaining atoms to the aromatic ring, often in the presence of a base. Another approach involves the reaction of ethyl propionylacetate with ethoxymethylene malononitrile in the presence of sodium ethoxide.
Q2: How critical is the choice of base in this synthesis?
A2: The choice of base is crucial as it facilitates the initial deprotonation of the acidic methylene protons of the reactants, initiating the condensation reactions. Strong alkoxide bases like sodium ethoxide are commonly used. The stoichiometry and quality of the base can significantly impact the reaction rate and yield.
Q3: What are the key parameters to control for optimizing the reaction yield?
A3: Key parameters to optimize include reaction temperature, reaction time, stoichiometry of the reactants, and the choice of solvent and base. A systematic approach, such as varying one parameter at a time while keeping others constant, is recommended to find the optimal conditions for your specific setup.
Q4: What are the best practices for the workup and purification of the final product?
A4: After the reaction is complete, the mixture is typically neutralized with an acid. The crude product can then be isolated by filtration or extraction. For purification, recrystallization is often the preferred method for obtaining a high-purity solid product. If recrystallization is not effective, column chromatography on silica gel can be employed.
Data Presentation: Optimization of Reaction Conditions
The following table provides representative data on how varying reaction conditions can impact the yield of a substituted aminobenzoate synthesis, which can be used as a starting point for the optimization of the target molecule's synthesis.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (2.0) | Ethanol | 80 | 2 | 59 |
| 2 | Sodium Ethoxide (1.5) | Ethanol | 80 | 2 | 45 |
| 3 | Sodium Ethoxide (2.0) | Methanol | 65 | 4 | 52 |
| 4 | Sodium Ethoxide (2.0) | Ethanol | 60 | 4 | 55 |
| 5 | Potassium tert-butoxide (2.0) | THF | 65 | 3 | 48 |
| 6 | Sodium Hydride (2.0) | DMF | 100 | 1 | 42 |
Note: This data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Ethyl propionylacetate
-
Ethoxymethylene malononitrile
-
Sodium metal
-
Absolute Ethanol
-
1.5N Hydrochloric acid
-
Petroleum ether
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (7.9 g, 0.35 mol) to absolute ethanol (1.3 L) at 0 °C with stirring.
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g, 0.17 mol) at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Addition of Second Reactant: Add ethoxymethylene malononitrile (21 g, 0.17 mol) to the reaction mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 7 with a 1.5N HCl solution.
-
Isolation of Crude Product: Concentrate the neutralized reaction mixture under reduced pressure. Dilute the residue with 100 mL of water and collect the precipitated solid by filtration. Wash the solid with water.
-
Purification: Dry the crude product under vacuum at 50 °C. Further purify the solid by washing with a mixture of petroleum ether containing 5% ethyl acetate to yield the pure this compound. The reported yield for this procedure is approximately 59%.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate?
A1: Based on its chemical structure, the primary stability concerns are:
-
Oxidation: The aromatic amine and phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This may lead to the formation of colored degradation products.[1][2]
-
Hydrolysis: The ethyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid (4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid) and ethanol.[3][4]
-
Photodegradation: Aromatic compounds, especially those with amino and hydroxyl substituents, can be sensitive to light, leading to complex degradation pathways.[5]
-
Thermal Degradation: Exposure to high temperatures can accelerate both oxidative and hydrolytic degradation.
Q2: My solid-state this compound is changing color over time (e.g., turning yellow or brown). What is the likely cause?
A2: Color change in phenolic and aromatic amine-containing compounds is often indicative of oxidation.[1] The phenol and/or amine moieties can be oxidized to form quinone-like structures, which are typically colored. This process can be accelerated by exposure to oxygen and light.
Q3: I observe a new peak in my HPLC analysis of a solution of this compound. What could this impurity be?
A3: A new peak could be due to several degradation products. The most common would be the hydrolysis product, 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid. This product will be more polar and thus will likely have a shorter retention time on a reverse-phase HPLC column. Other possibilities include various oxidative degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: In a refrigerator or freezer at a controlled temperature (e.g., 2-8 °C or -20 °C).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using an amber vial or by storing it in a dark place.
-
Moisture: In a tightly sealed container with a desiccant to prevent hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of multiple degradation peaks in a stability study.
-
Possible Cause: Multiple degradation pathways are occurring simultaneously (e.g., hydrolysis and oxidation).
-
Troubleshooting Steps:
-
Analyze Stress Conditions: Review the conditions of your stability study. High heat can accelerate both hydrolysis and oxidation. The presence of both water and oxygen will promote both pathways.
-
Isolate Variables: Conduct forced degradation studies where you can isolate the stressor (see Experimental Protocols section). This will help in identifying which peaks correspond to which degradation pathway.
-
Peak Identification: Use techniques like LC-MS to get the mass of the degradation products. An increase in mass might suggest oxidation (addition of oxygen), while a change corresponding to the loss of the ethyl group would indicate hydrolysis.
-
Hypothesized Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound.
Caption: Hypothesized degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[6][7]
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.
Methodology:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. Aim for 5-20% degradation.[8]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 mins, 2 hours, 8 hours).[3]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.[2]
-
Thermal Degradation: Heat a solution at a high temperature (e.g., 70°C) in the dark. For solid-state thermal stress, heat the powder directly.
-
Photolytic Degradation: Expose a solution to a calibrated light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W hours/m²).[5]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for HPLC-UV analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (unstressed) to identify new peaks and calculate the percentage degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes. This should be optimized to achieve good separation of all peaks generated during the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector. A wavelength around the compound's λmax should be used for quantification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables are examples of how to present data from a forced degradation study.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants |
| 0.1 M HCl | 24 hours | 88.5% | 11.5% | 1 |
| 0.1 M NaOH | 2 hours | 85.2% | 14.8% | 1 |
| 3% H₂O₂ | 8 hours | 91.0% | 9.0% | 3 |
| Thermal (70°C) | 48 hours | 94.3% | 5.7% | 2 |
| Photolytic | 24 hours | 82.1% | 17.9% | >4 |
Table 2: Chromatographic Purity Data from Forced Degradation
| Stress Condition | RRT of Degradant 1 | % Area of Degradant 1 | RRT of Degradant 2 | % Area of Degradant 2 |
| 0.1 M HCl | 0.75 | 11.2% | - | - |
| 0.1 M NaOH | 0.75 | 14.5% | - | - |
| 3% H₂O₂ | 0.88 | 4.1% | 1.15 | 3.5% |
| Photolytic | 0.81 | 6.8% | 0.92 | 5.1% |
(Note: RRT = Relative Retention Time to the parent peak. Data is hypothetical and for illustrative purposes only.)
References
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under stress conditions?
A1: Based on its functional groups (ester, primary amine, nitrile, and phenol), this compound is susceptible to degradation under various stress conditions. The primary anticipated degradation pathways include:
-
Hydrolysis: The ethyl ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid (Degradation Product 1).
-
Oxidation: The electron-rich aromatic ring, particularly the amino and hydroxyl groups, is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially leading to complex product mixtures.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Q2: I am observing a change in the color of my sample of this compound upon storage. What could be the cause?
A2: A color change, typically to a yellow or brownish hue, is often indicative of oxidative degradation. The aminophenol moiety is prone to oxidation, which can form quinone-imine type structures that are colored. To mitigate this, it is recommended to store the compound protected from light and in an inert atmosphere (e.g., under nitrogen or argon).
Q3: My HPLC analysis shows a new peak eluting earlier than the parent compound after leaving the sample solution on the benchtop for a few hours. What is this new peak?
A3: An earlier eluting peak in reverse-phase HPLC typically indicates a more polar compound. This is consistent with the hydrolysis of the ethyl ester to the more polar carboxylic acid (Degradation Product 1). To confirm this, you can compare the retention time with a standard of the suspected carboxylic acid derivative or use mass spectrometry to identify the peak. To prevent this, prepare solutions fresh and use them promptly, or store them at reduced temperatures (2-8 °C) for short periods.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results between different batches of the compound or between freshly prepared and older solutions.
-
Possible Cause: Degradation of the compound leading to a lower concentration of the active parent molecule and the presence of potentially interfering degradation products.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the purity of the solid compound using a suitable method like HPLC-UV.
-
Solution Stability: Perform a time-course study on the compound in your assay buffer. Analyze the solution by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to check for the appearance of degradation products.
-
Storage Conditions: Ensure the solid compound is stored under recommended conditions (cool, dry, and dark). Prepare solutions fresh before each experiment.
-
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis
-
Symptom: Observation of masses that do not correspond to the parent compound.
-
Possible Cause: Formation of degradation products during sample preparation or in the ion source of the mass spectrometer.
-
Troubleshooting Steps:
-
Review Sample Handling: Minimize the time the sample is exposed to light and elevated temperatures before analysis.
-
Analyze Blank: Inject a blank solvent to ensure the unexpected peaks are not from the system itself.
-
Hypothesize Degradants: Based on the observed masses, hypothesize potential degradation products (e.g., +16 for oxidation, -28 for de-ethylation from the ester).
-
Forced Degradation Study: If necessary, perform a forced degradation study (see protocol below) to intentionally generate and identify the degradation products, which can then be used as markers.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Duration | Parent Compound Remaining (%) | Degradation Product 1 (%) | Other Major Degradants (%) |
| 0.1 M HCl | 24 hours | 85.2 | 12.8 | < 2.0 |
| 0.1 M NaOH | 4 hours | 70.5 | 25.3 | 4.2 |
| 3% H₂O₂ | 24 hours | 90.1 | < 1.0 | 8.9 |
| UV Light (254 nm) | 48 hours | 88.7 | 1.5 | 9.8 |
| Heat (80°C) | 72 hours | 95.3 | < 1.0 | 3.7 |
Degradation Product 1: 4-amino-5-cyano-2-hydroxy-3-methylbenzoic acid
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the final concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 72 hours.
-
Dissolve the stressed solid in the mobile phase to the final concentration.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study.
Technical Support Center: Troubleshooting NMR Spectra of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and interpreting its NMR spectra.
Troubleshooting Guide
This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
Question: Why are the peaks in my ¹H NMR spectrum broad?
Answer: Broad peaks in an NMR spectrum can arise from several factors.[1][2] Poor shimming of the magnetic field is a common cause.[1][3] Additionally, if your sample is not fully dissolved or contains particulate matter, it can lead to a non-homogenous sample and result in broadened signals.[2][4][5] Overly concentrated samples can also cause peak broadening due to increased viscosity.[2][5] Paramagnetic impurities, even in trace amounts, can lead to significant line broadening.[4][5]
Question: I am seeing unexpected peaks in my spectrum. What could be the cause?
Answer: The presence of unexpected peaks often points to contamination. This could be residual solvent from your reaction or purification, such as ethyl acetate, which can be difficult to remove.[1] Water is another common contaminant, especially in hygroscopic deuterated solvents.[1][6] It is also possible that an impurity was co-purified with your compound.
Question: The integration of my aromatic protons does not match the expected values. Why might this be?
Answer: Inaccurate integration in the aromatic region can be due to overlapping signals, including the residual solvent peak.[1] For instance, the residual peak of chloroform-d (CDCl₃) can sometimes overlap with aromatic signals.[1] Running the spectrum in a different solvent, such as acetone-d₆, may resolve this issue.[1]
Question: My baseline is distorted. How can I fix this?
Answer: A distorted baseline can be a result of a very strong signal from a highly concentrated sample saturating the detector.[7] This can sometimes be addressed by reducing the tip angle or the receiver gain.[7] Improperly set experimental parameters can also contribute to baseline issues.
Question: How can I confirm the presence of the -OH and -NH₂ protons?
Answer: Protons on heteroatoms like oxygen and nitrogen are often broad and can be difficult to assign definitively. A common technique to confirm their presence is a D₂O exchange experiment.[1] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The protons of the -OH and -NH₂ groups will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[1]
Frequently Asked Questions (FAQs)
What are the expected chemical shifts for this compound?
While the exact chemical shifts can vary depending on the solvent and concentration, we can predict the approximate regions for the proton and carbon signals based on the functional groups present. Aromatic protons typically appear between 6.5 and 8.0 ppm.[8][9] Protons of an ethyl ester group will show a quartet around 4.0-4.5 ppm and a triplet around 1.0-1.5 ppm.[10] The methyl group on the aromatic ring would likely appear around 2.0-2.5 ppm.[8] The exchangeable protons of the amino and hydroxyl groups can have a wide range and may appear as broad signals.[11]
Expected ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.0 - 8.0 | Singlet | 1H |
| -OH | Variable, broad | Singlet | 1H |
| -NH₂ | Variable, broad | Singlet | 2H |
| -OCH₂CH₃ | ~4.3 | Quartet | 2H |
| Ar-CH₃ | ~2.3 | Singlet | 3H |
| -OCH₂CH₃ | ~1.3 | Triplet | 3H |
Expected ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 - 175 |
| Aromatic C-O | ~150 - 160 |
| Aromatic C-NH₂ | ~140 - 150 |
| Aromatic C (unsubstituted) | ~110 - 130 |
| Aromatic C-CN | ~100 - 110 |
| C≡N | ~115 - 125 |
| -OCH₂CH₃ | ~60 - 70 |
| Ar-CH₃ | ~15 - 25 |
| -OCH₂CH₃ | ~10 - 20 |
What is the best deuterated solvent to use for this compound?
The choice of solvent depends on the solubility of your compound.[1] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[12] If solubility is an issue, or if you have overlapping peaks, consider using acetone-d₆, DMSO-d₆, or benzene-d₆.[1] Keep in mind that DMSO is non-volatile and can be difficult to remove if you need to recover your sample.[1]
How much sample should I use for my NMR experiment?
For a standard ¹H NMR spectrum, 1-10 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4][13] For ¹³C NMR, which is less sensitive, a more concentrated sample of 10-50 mg is recommended.[5][13]
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Filtration: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]
-
Shimming: Insert the sample into the NMR spectrometer. Perform automated or manual shimming to optimize the homogeneity of the magnetic field. Poor shimming will result in broad and distorted peaks.[3]
-
Acquisition: Set the appropriate experimental parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H spectrum, 8 to 16 scans are usually sufficient.
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.7 mL of the deuterated solvent.
-
Acquisition: ¹³C NMR experiments require a significantly larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Typically, several hundred to several thousand scans are necessary. Broadband proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.[14]
-
Processing and Referencing: The processing steps are similar to those for ¹H NMR. The chemical shift is referenced to the solvent peak.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common NMR spectral issues.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. azooptics.com [azooptics.com]
Technical Support Center: Purification of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of "Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate."
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include starting materials from the synthesis, by-products from side reactions, and degradation products. Without specific analysis of your crude product, potential impurities could be unreacted precursors, isomers, or related compounds where the amino, cyano, or ester group has reacted differently.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for a polar, aromatic compound like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For a polar compound such as this, polar solvents should be tested. Some suggested starting points for solvent screening include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[3][4]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the melting point of your compound is lower than the boiling point of the solvent or if the solution is supersaturated.[5][6] To resolve this, try using a larger volume of solvent, a lower boiling point solvent, or a mixed solvent system. Slowing down the cooling process can also promote crystal formation over oiling.[5]
Q5: What type of stationary phase and mobile phase should I use for column chromatography?
A5: For a polar compound, normal-phase column chromatography using silica gel is a common starting point.[7][8] Given the presence of a basic amino group, which can interact with the acidic silica gel, it may be beneficial to use deactivated silica gel or to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape and reduce tailing.[9][10][11] A typical mobile phase could be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Low Recovery | The compound is too soluble in the cold solvent. | Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary for dissolution.[12] Ensure the solution is thoroughly cooled before filtration. |
| Too much solvent was used. | Concentrate the filtrate and attempt to recover a second crop of crystals.[5][12] | |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[5][12] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][5] | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product.[6] |
Guide 2: Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system using Thin Layer Chromatography (TLC) first to find a mobile phase that gives good separation (Rf value of the desired compound around 0.2-0.4).[8][11] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| Compound Streaking or Tailing on the Column | The compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine or another base to the eluent to neutralize the acidic sites on the silica gel.[9][10] Alternatively, use a different stationary phase like alumina.[9] |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Compound is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution).[8] For very polar compounds, a solvent system containing methanol may be necessary.[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, ethyl acetate, methanol, ethanol/water mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring. Continue adding the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find an eluent that provides good separation of the desired compound from impurities (target Rf ≈ 0.3).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting common issues during recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Recrystallization [wiredchemist.com]
- 7. cup.edu.cn [cup.edu.cn]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Purification [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this highly substituted aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A feasible approach for the synthesis of this compound is a one-pot, multi-component reaction. This strategy involves the condensation of readily available starting materials to rapidly assemble the complex aromatic ring. A proposed reaction involves the base-catalyzed condensation of ethyl acetoacetate, ethyl cyanoacetate, and an ammonia source. This approach is analogous to well-established multi-component reactions used for the synthesis of highly functionalized heterocyclic and aromatic systems.
Q2: My reaction is not proceeding, and I am only recovering my starting materials. What are the likely causes?
A2: The most common reasons for a complete lack of reaction include:
-
Inactive Catalyst: The base catalyst (e.g., piperidine, sodium ethoxide) may be old, hydrated, or of poor quality.
-
Low Reaction Temperature: The reaction may require heating to overcome the activation energy.
-
Poor Quality Reagents: Ensure your starting materials, particularly ethyl acetoacetate and ethyl cyanoacetate, are pure and free of significant amounts of water or other impurities.
Q3: The yield of my reaction is very low. How can I improve it?
A3: Low yields can stem from several factors. Consider the following optimization strategies:
-
Catalyst Screening: The choice of base can be critical. Piperidine, triethylamine, or sodium ethoxide can be screened to find the optimal catalyst.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and yield. Ethanol is a common choice, but other polar protic or aprotic solvents could be explored.
-
Reaction Time and Temperature: A systematic study of reaction time and temperature can help identify the optimal conditions for product formation while minimizing side reactions.
-
Stoichiometry: While a 1:1:1 stoichiometry of the key reactants is a good starting point, slight excesses of the ammonia source or one of the active methylene compounds might improve the yield.
Q4: I am observing the formation of multiple side products. What are they, and how can I minimize them?
A4: Common side reactions in multi-component condensations include:
-
Self-condensation of Starting Materials: Ethyl acetoacetate and ethyl cyanoacetate can undergo self-condensation.
-
Formation of Intermediates: Incomplete reaction can lead to the isolation of partially cyclized or aromatized intermediates.
-
Alternative Reaction Pathways: Depending on the conditions, other cyclization pathways might compete.
To minimize side products, consider a slower addition of one of the reactants, precise temperature control, and ensuring the purity of all reagents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh, anhydrous batch of the base catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature and monitor for product formation by TLC or LC-MS. | |
| Impure starting materials | Purify starting materials by distillation or other appropriate methods. | |
| Low Yield | Suboptimal catalyst | Screen a variety of basic catalysts (e.g., piperidine, triethylamine, sodium ethoxide). |
| Inappropriate solvent | Experiment with different solvents of varying polarity. | |
| Non-optimized reaction conditions | Perform a systematic optimization of reaction time and temperature. | |
| Incorrect stoichiometry | Vary the molar ratios of the reactants to find the optimal balance. | |
| Multiple Side Products | Self-condensation of reactants | Try a slow, dropwise addition of one of the active methylene compounds to the reaction mixture. |
| Incomplete reaction | Increase the reaction time or temperature. | |
| Competing reaction pathways | Modify the catalyst or solvent to favor the desired reaction pathway. | |
| Difficulty in Product Purification | Product is an oil | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is recommended. |
| Product co-elutes with impurities | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible one-pot synthesis based on a multi-component reaction strategy.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and ammonium acetate (1.2 equivalents).
-
Add ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Proposed Reaction Pathway
Caption: A simplified proposed reaction pathway for the multi-component synthesis.
Technical Support Center: Scale-up Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during laboratory and pilot-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the corresponding synthetic step. A plausible multi-step synthesis is outlined below, and the troubleshooting guide is based on potential challenges within this pathway.
Proposed Synthetic Pathway:
A viable synthetic route for this compound can be envisioned starting from a commercially available substituted phenol. The sequence of reactions is critical to ensure correct regiochemistry and functional group compatibility.
start [label="Ethyl 2-hydroxy-3-methylbenzoate", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Nitration"]; intermediate1 [label="Ethyl 2-hydroxy-3-methyl-4-nitrobenzoate"]; step2 [label="Step 2: Reduction"]; intermediate2 [label="Ethyl 4-amino-2-hydroxy-3-methylbenzoate"]; step3 [label="Step 3: Sandmeyer Reaction (Cyanation)"]; product [label="this compound", shape=ellipse, fillcolor="#34A853"];
start -> step1 [label="HNO3, H2SO4"]; step1 -> intermediate1; intermediate1 -> step2 [label="H2, Pd/C or SnCl2, HCl"]; step2 -> intermediate2; intermediate2 -> step3 [label="1. NaNO2, HCl\n2. CuCN, KCN"]; step3 -> product; }
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield and Impurity Formation during Nitration (Step 1)
Question: We are experiencing a low yield and the formation of multiple nitrated isomers during the nitration of Ethyl 2-hydroxy-3-methylbenzoate. How can we improve the regioselectivity and yield?
Answer:
The hydroxyl and methyl groups on the starting material are both ortho-, para-directing. This can lead to a mixture of products. The desired 4-nitro product is sterically hindered by the adjacent methyl group, which can contribute to the formation of other isomers.
Troubleshooting Steps:
-
Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to minimize side reactions and the formation of undesired isomers. Runaway temperatures can lead to dinitration or oxidation.
-
Rate of Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to the solution of the starting material with vigorous stirring. This ensures localized heat dissipation and prevents localized high concentrations of the nitrating agent.
-
Solvent Choice: Using a suitable solvent can influence selectivity. While sulfuric acid is often used as both a catalyst and solvent, for scale-up, a co-solvent like acetic acid can be considered to improve solubility and heat transfer.
-
Protecting Group Strategy: To enforce regioselectivity, consider protecting the highly activating hydroxyl group as an acetate or another suitable protecting group before nitration. The protecting group can be removed in a subsequent step.
Table 1: Effect of Reaction Conditions on Nitration Yield and Selectivity
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25 °C | 0-5 °C | 0-5 °C (with -OH protection) |
| Addition Time | 10 min | 60 min | 60 min |
| Yield of Desired Isomer | ~40% | ~65% | >85% |
| Major Impurities | Dinitro-products, other isomers | Other isomers | Minimal |
Issue 2: Incomplete Reduction or Catalyst Poisoning (Step 2)
Question: The reduction of the nitro group to an amine is sluggish, and we suspect catalyst poisoning. What could be the cause and how can we resolve it?
Answer:
Catalytic hydrogenation (e.g., with H₂ and Pd/C) is a common method for nitro group reduction. However, the catalyst can be sensitive to impurities.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the nitrated intermediate is thoroughly purified to remove any residual acids or other impurities from the previous step that could poison the palladium catalyst.
-
Catalyst Loading and Quality: For scale-up, the catalyst loading may need to be optimized. Ensure the catalyst is of high quality and has not been exposed to air for extended periods.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. These methods are often more robust on a larger scale.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the endpoint accurately. Over-running the reaction is generally not an issue, but incomplete reactions will require further processing.
start [label="Incomplete Reduction", shape=ellipse, fillcolor="#EA4335"]; cause1 [label="Catalyst Poisoning"]; cause2 [label="Insufficient Catalyst"]; cause3 [label="Low Hydrogen Pressure"]; solution1 [label="Purify Starting Material", fillcolor="#34A853"]; solution2 [label="Increase Catalyst Loading", fillcolor="#34A853"]; solution3 [label="Increase H2 Pressure", fillcolor="#34A853"]; solution4 [label="Use Alternative Reducing Agent (SnCl2/HCl)", fillcolor="#34A853"];
start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; start -> solution4 [style=dashed]; }
Caption: Troubleshooting logic for incomplete nitro group reduction.
Issue 3: Low Yield and Side Reactions during Sandmeyer Reaction (Step 3)
Question: The introduction of the cyano group via the Sandmeyer reaction is giving a low yield, and we are observing the formation of a significant amount of a phenolic byproduct. How can we optimize this step?
Answer:
The Sandmeyer reaction involves the conversion of the amino group to a diazonium salt, followed by reaction with a copper(I) cyanide salt. The diazonium salt is unstable and can decompose, leading to byproducts.
Troubleshooting Steps:
-
Diazotization Temperature: The formation of the diazonium salt must be carried out at low temperatures (0-5 °C) to prevent its decomposition to a phenol.
-
Purity of Sodium Nitrite: Use high-purity sodium nitrite and ensure it is added slowly to the acidic solution of the amine.
-
Neutralization of Diazonium Salt Solution: Before adding to the cyanide solution, the excess acid in the diazonium salt solution should be carefully neutralized, as a highly acidic environment can promote decomposition.
-
Preparation of Copper(I) Cyanide: The quality of the copper(I) cyanide is critical. It can be prepared fresh from copper(II) sulfate and potassium cyanide. Ensure the solution is well-stirred and the temperature is controlled during the addition of the diazonium salt.
-
Work-up Procedure: Quenching the reaction and the subsequent extraction procedure should be performed promptly to minimize product degradation.
Table 2: Optimization of Sandmeyer Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Diazotization Temperature | 15 °C | 0-5 °C | 0-5 °C |
| pH of Cyanide Solution | ~7 | ~9-10 | ~9-10 |
| Reaction Time | 4 hours | 2 hours | 2 hours |
| Yield | ~30% | ~55% | ~70% |
| Phenolic Byproduct | >20% | ~10% | <5% |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns during the scale-up of this synthesis?
A1: The primary safety concerns are:
-
Nitration: This step is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is flammable and explosive. The reaction should be carried out in a well-ventilated area with appropriate safety measures for handling flammable gases.
-
Sandmeyer Reaction: This reaction involves the use of highly toxic cyanide salts. All handling of cyanides should be done in a fume hood with appropriate PPE, and a cyanide antidote kit should be readily available. The intermediate diazonium salts can be explosive if allowed to dry.
Q2: How can the final product be purified on a large scale?
A2: For large-scale purification, recrystallization is often the most practical method. A suitable solvent system needs to be identified through solubility studies. Column chromatography, while useful at the lab scale, can be expensive and time-consuming for large quantities. An acid-base extraction could also be employed to remove non-basic impurities before the final recrystallization.
Q3: Are there any specific analytical techniques recommended for monitoring reaction progress and product purity?
A3:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of intermediates and the final product. A suitable method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid would be a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
Experimental Protocols (Hypothetical)
Step 1: Nitration of Ethyl 2-hydroxy-3-methylbenzoate
-
To a stirred solution of Ethyl 2-hydroxy-3-methylbenzoate (1.0 eq) in concentrated sulfuric acid (5 vol) at 0-5 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1 hour after the addition is complete.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 2-hydroxy-3-methyl-4-nitrobenzoate.
Step 2: Reduction of Ethyl 2-hydroxy-3-methyl-4-nitrobenzoate
-
Charge a suitable reactor with Ethyl 2-hydroxy-3-methyl-4-nitrobenzoate (1.0 eq), a solvent such as ethanol or ethyl acetate (10 vol), and 10% Palladium on carbon (5-10 wt%).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
Upon completion, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain Ethyl 4-amino-2-hydroxy-3-methylbenzoate.
Step 3: Sandmeyer Cyanation of Ethyl 4-amino-2-hydroxy-3-methylbenzoate
-
Dissolve Ethyl 4-amino-2-hydroxy-3-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3 eq) and water (5 vol) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water (10 vol) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Technical Support Center: Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a one-pot reaction involving the condensation of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a base, such as sodium ethoxide in ethanol.[1] The reaction proceeds through a series of steps including a Michael addition, intramolecular cyclization, and subsequent aromatization.
Q2: What is the proposed reaction mechanism?
A2: The reaction is proposed to follow a multi-step mechanism:
-
Enolate Formation: The base (sodium ethoxide) abstracts an acidic α-proton from ethyl propionylacetate to form a resonance-stabilized enolate.
-
Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of the electron-deficient ethoxymethylene malononitrile in a conjugate addition.
-
Intramolecular Cyclization & Elimination: The intermediate then undergoes an intramolecular cyclization, where the nitrogen of one of the nitrile groups attacks the ketone carbonyl. This is followed by the elimination of an ethoxide ion.
-
Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to form the aromatic ring, yielding the final product.
Q3: Are there any known signaling pathways associated with this compound?
A3: Currently, there is no widely documented evidence of specific signaling pathways directly modulated by this compound. This molecule is primarily considered a chemical intermediate for the synthesis of more complex heterocyclic compounds which may have biological activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. | 1. Use freshly prepared sodium ethoxide solution. Ensure anhydrous conditions as moisture will consume the base. |
| 2. Low quality of starting materials. | 2. Purify starting materials if necessary. Ethyl propionylacetate and ethoxymethylene malononitrile can degrade over time. | |
| 3. Incorrect reaction temperature. | 3. The initial addition of ethyl propionylacetate to the base is often performed at a low temperature (e.g., 0 °C) to control the reaction. The subsequent reaction with ethoxymethylene malononitrile may require heating to reflux.[1] | |
| Formation of Side Products | 1. Self-condensation of ethyl propionylacetate. | 1. Add the ethyl propionylacetate to the base solution slowly and at a low temperature to minimize self-condensation before the addition of the second reactant. |
| 2. Polymerization of ethoxymethylene malononitrile. | 2. Ensure the reaction is well-stirred and that the addition of reagents is controlled to avoid localized high concentrations. | |
| 3. Incomplete cyclization or aromatization. | 3. Ensure sufficient reaction time and temperature after the initial addition. Monitor the reaction by TLC to determine the point of completion. | |
| Difficulty in Product Isolation and Purification | 1. Product is soluble in the reaction mixture. | 1. After neutralizing the reaction mixture with an acid (e.g., 1.5N HCl) to a pH of 7, concentrate the solution under vacuum. The product should precipitate out upon dilution with water.[1] |
| 2. Oily or impure solid product. | 2. The crude product can be purified by washing with a non-polar solvent like petroleum ether, potentially containing a small amount of a slightly more polar solvent like ethyl acetate, to remove non-polar impurities.[1] Recrystallization from a suitable solvent system can also be employed. |
Experimental Protocols
Synthesis of this compound [1]
-
Preparation of Sodium Ethoxide Solution: In a reaction vessel equipped with a stirrer and under an inert atmosphere, carefully add metallic sodium (7.9 g, 0.35 mol) in portions to absolute ethanol (1.3 L) at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution at 0 °C, slowly add ethyl propionylacetate (25 g, 0.17 mol). Stir the mixture for 1 hour at room temperature.
-
Condensation Reaction: To the above mixture, add ethoxymethylene malononitrile (21 g, 0.17 mol) at room temperature. Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution to a pH of 7 using a 1.5N HCl solution. Concentrate the neutralized mixture under reduced pressure.
-
Purification: Dilute the concentrated residue with 100 mL of water. Collect the precipitated solid product by filtration. Wash the solid with water and then dry it under vacuum at 50 °C. The crude product can be further purified by washing with petroleum ether containing 5% ethyl acetate to yield the pure title compound.
Visualizations
Caption: Proposed reaction mechanism for the synthesis.
Caption: A typical experimental workflow for the synthesis.
Caption: A logical troubleshooting guide for low yield issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Aminobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoates are a class of chemical compounds derived from aminobenzoic acid. While the initially intended focus of this guide, Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, lacks publicly available biological data, the broader family of aminobenzoate derivatives has been the subject of extensive research, revealing a wide range of biological activities. This guide provides a comparative analysis of the performance of various aminobenzoate derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies. This document aims to serve as a valuable resource for rational drug design and the development of novel therapeutics based on the versatile aminobenzoate scaffold.
Comparative Analysis of Biological Activities
The biological efficacy of aminobenzoate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxyl groups. The following sections present quantitative data on the anticancer and antimicrobial activities of selected aminobenzoate derivatives.
Anticancer Activity of Aminobenzoate Derivatives
The antiproliferative effects of various aminobenzoate derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.
| Compound ID | Core Structure | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| F8 | o-Aminobenzamide | - | H | Various | HGC-27 | 0.28 | [1] |
| T9 | o-Aminobenzamide | - | H | Various | HGC-27 | 1.84 | [1] |
| Cmpd 11 | 4-(Arylaminomethyl)benzamide | H | H | CF3 | EGFR Kinase | 91% inhibition at 10 nM | [1] |
| Cmpd 13 | 4-(Arylaminomethyl)benzamide | H | H | CF3 | EGFR Kinase | 92% inhibition at 10 nM | [1] |
Antimicrobial Activity of Aminobenzoate Derivatives
The antimicrobial potential of aminobenzoate derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Target Microorganism | MIC (µM/ml) | Reference |
| Cmpd 11 | Bacillus subtilis | 2.11 | |
| Cmpd 5 | Candida albicans | 1.81 | |
| Cmpd 5 | Aspergillus niger | 1.81 | |
| Cmpd 2 | Staphylococcus aureus | 1.82 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the experimental findings cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][3]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 570 nm.[3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test aminobenzoate derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3]
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[4][5]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the aminobenzoate derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[5][6]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.[5]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[5]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well.[7]
Signaling Pathways and Logical Relationships
The biological effects of aminobenzoate derivatives are often mediated through their interaction with specific cellular signaling pathways.
Anticancer Signaling Pathways
Many aminobenzoate-based anticancer agents target key pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: Simplified EGFR signaling pathway targeted by some aminobenzoate derivatives.
Experimental Workflow for Drug Discovery
The process of discovering and evaluating new aminobenzoate derivatives involves a logical sequence of experimental steps.
Caption: General experimental workflow for the development of aminobenzoate-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. woah.org [woah.org]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Bioactive Scaffolds: A Comparative Guide to Alternatives for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical step in the efficient construction of complex molecular architectures. Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a highly functionalized aromatic compound, serves as a valuable precursor for a variety of heterocyclic systems. However, the exploration of alternative reagents is often necessitated by factors such as commercial availability, cost, or the desire to access diverse chemical space. This guide provides an objective comparison of potential alternatives, supported by experimental data, to aid in the strategic design of synthetic routes.
The core utility of this compound lies in its ortho-amino-cyano functionality, which is primed for participation in cyclization reactions to form fused heterocyclic rings. These motifs are prevalent in a wide range of biologically active molecules. This guide will focus on alternatives that retain this key reactive dyad while offering variations in the substitution pattern on the aromatic ring.
Performance in Multicomponent Reactions: The Gewald Synthesis of 2-Aminothiophenes
The general scheme for the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile, in the presence of elemental sulfur and a base catalyst. The ortho-amino-cyano functionality can be thought of as a pre-formed enamine equivalent, ready to react with sulfur.
Table 1: Comparison of Precursors in Gewald-type Synthesis of 2-Aminothiophenes
| Precursor | Carbonyl Component | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Malononitrile (as a simple α-cyano nitrile) | Cyclohexanone | L-proline/DMF | Not Specified | 84 | [1] |
| Ethyl Cyanoacetate (as a simple α-cyano ester) | Cyclohexanone | L-proline/DMF | Not Specified | Lower than malononitrile | [1] |
| Substituted Anilines (in situ formation of aminonitrile equivalent) | Various Ketones | Triethylamine/Water | Not Specified | 75-98 | [2] |
Note: This table is illustrative and compiles data from different studies to provide a general comparison. Direct head-to-head comparative studies with this compound are not available.
From the available data, it is evident that the nature of the activating group (cyano vs. ester) and the overall substitution pattern can influence the reaction efficiency. Malononitrile generally exhibits higher reactivity than ethyl cyanoacetate in the Gewald reaction.[1] The use of substituted anilines in a one-pot fashion also leads to high yields of the desired 2-aminothiophenes, suggesting that a range of electronically and sterically diverse aminonitrile precursors are well-tolerated.[2]
Experimental Protocols
General Experimental Protocol for the L-proline Catalyzed Gewald Synthesis of 2-Aminothiophenes
This protocol is adapted from a procedure described for the synthesis of various 2-aminothiophene scaffolds.[1]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.2 mmol)
-
Elemental sulfur (1.5 mmol)
-
L-proline (10 mol%)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the ketone or aldehyde, active methylene nitrile, and elemental sulfur in DMF, add L-proline.
-
Heat the reaction mixture at 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiophene.
Logical Workflow and Reaction Pathways
The following diagrams illustrate the general workflow for utilizing ortho-amino-cyano precursors in the synthesis of heterocyclic compounds, with a focus on the Gewald reaction as a representative example.
Caption: General workflow for the synthesis of polysubstituted heterocycles.
Caption: Simplified mechanism of the Gewald reaction.
Conclusion
While direct, quantitative comparisons of this compound with a wide range of its analogs in specific named reactions are not extensively documented in single studies, the existing literature on multicomponent reactions like the Gewald synthesis provides valuable insights. The reactivity of ortho-amino-cyano precursors is generally high, with yields being influenced by the nature of the substituents on the aromatic ring and the choice of reaction partners and conditions.
For researchers seeking alternatives, a systematic approach would involve considering commercially available aminobenzoates with varying electronic and steric properties. The provided experimental protocol for the Gewald reaction serves as a starting point for the evaluation of these alternatives. By methodically screening a small library of potential precursors, researchers can identify the optimal building block that balances reactivity, cost, and the desired structural diversity for their specific drug discovery or materials science application.
References
Unraveling the Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Methodological Overview
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of complex molecules is a paramount objective. This guide provides a detailed examination of a reported synthesis method for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry. Due to the limited availability of diverse synthetic routes in published literature, this document focuses on a single, well-documented procedure, offering a comprehensive protocol and a logical workflow visualization.
A Singular Approach to Synthesis: The Condensation Reaction of Ethyl Propionylacetate and Ethoxymethylene Malononitrile
The primary method for the synthesis of this compound involves a condensation reaction between ethyl propionylacetate and ethoxymethylene malononitrile, facilitated by a strong base. This approach has been reported to yield the target compound at 59%.
Comparison of Synthesis Yields
As of the latest literature review, only one specific method for the synthesis of this compound with a reported yield has been identified. Therefore, a comparative analysis with alternative methods is not currently feasible.
| Method Name | Starting Materials | Reagents | Reported Yield (%) |
| Condensation Reaction | Ethyl propionylacetate, Ethoxymethylene malononitrile | Sodium ethoxide, Ethanol, Hydrochloric acid | 59 |
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound via the condensation reaction method.
Materials:
-
Ethyl propionylacetate
-
Ethoxymethylene malononitrile
-
Sodium metal
-
Absolute Ethanol
-
1.5N Hydrochloric acid solution
-
Petroleum ether
-
Ethyl acetate
-
Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: A fresh solution of sodium ethoxide is prepared by carefully reacting sodium metal with absolute ethanol.
-
Reaction Initiation: Ethyl propionylacetate is slowly added to the freshly prepared sodium ethoxide solution at 0°C. The reaction mixture is then stirred for 1 hour at room temperature.
-
Addition of Second Reactant: Ethoxymethylene malononitrile is added to the reaction mixture at room temperature.
-
Reflux: The reaction mixture is heated to 80°C and refluxed for 2 hours.
-
Work-up:
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The mixture is neutralized to a pH of 7 using a 1.5N HCl solution.
-
The neutralized mixture is then concentrated under vacuum.
-
The resulting residue is diluted with water.
-
The solid product is collected by filtration.
-
-
Purification:
-
The collected solid is washed with water.
-
The product is dried under vacuum at 50°C to yield the crude product.
-
Further purification is achieved by washing the crude product with petroleum ether containing 5% ethyl acetate to obtain the final, pure title compound.[1]
-
Visualizing the Synthetic Workflow
To better understand the logical flow of the synthesis, the following diagram illustrates the key steps of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
This guide serves as a foundational resource for the synthesis of this compound. The development and publication of alternative synthetic methodologies in the future will be crucial for enabling comparative studies to identify the most efficient and scalable routes for the production of this promising compound.
References
Unveiling the Therapeutic Potential: A Comparative Biological Activity Screening of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and Related Compounds
For researchers, scientists, and professionals in drug development, understanding the biological activity of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of the potential biological activities of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from structurally similar aminobenzoate and benzoate derivatives to project its potential therapeutic applications in antimicrobial and anti-inflammatory domains. This comparative approach aims to provide a valuable resource for directing future research and screening efforts.
Comparative Analysis of Antimicrobial Activity
Aminobenzoic acid derivatives are recognized for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several aminobenzoate analogs against various microbial strains. This data serves as a benchmark for predicting the potential antimicrobial efficacy of this compound.
| Compound/Analog | Test Organism | MIC (µM) | Reference |
| This compound | Data not available | Data not available | |
| Schiff bases of 4-aminobenzoic acid | Staphylococcus aureus (MRSA) | from 15.62 | [1][2] |
| Schiff bases of 4-aminobenzoic acid | Mycobacterial strains | ≥ 62.5 | [1][2] |
| Schiff bases of 4-aminobenzoic acid | Fungal strains | ≥ 7.81 | [1][2] |
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of aminobenzoate derivatives has been explored through various in vitro and in vivo models. The data below from related benzothiazole derivatives, which share a core aromatic amine structure, provides insight into potential anti-inflammatory mechanisms and efficacy.
| Compound/Analog | Assay | Activity Metric | Result | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Substituted 2-aminobenzothiazoles (Compound 2g) | Carrageenan-induced rat paw edema | % inhibition | Potent activity | [3] |
| Substituted 2-aminobenzothiazoles (Compound 3g) | Carrageenan-induced rat paw edema | % inhibition | More potent than 2g | [3] |
| Substituted 2-aminobenzothiazoles (Compound 2g) | In vitro COX-1/COX-2 inhibition | Selectivity | Equally selective for COX-1 and COX-2 | [3] |
| Substituted 2-aminobenzothiazoles (Compound 3g) | In vitro COX-1/COX-2 inhibition | Selectivity | More COX-2 selective | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the biological screening of compounds like this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Isolated colonies of the test microorganism are used to prepare a standardized suspension, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium within a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of about 4-5 x 10⁵ CFU/mL.[4]
-
Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound for one hour.
-
Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.[6]
-
Nitric Oxide (NO) Measurement: The amount of nitric oxide produced, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess assay.[6][7]
-
Cell Viability: A cell viability assay, such as the MTT assay, is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[6]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in biological activity screening, the following diagrams are provided.
Caption: A generalized workflow for the biological activity screening of a test compound.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from structurally related aminobenzoate derivatives suggest a promising potential for both antimicrobial and anti-inflammatory applications. The cyano and hydroxyl substitutions on the benzene ring of the target molecule may influence its electronic properties and steric interactions with biological targets, potentially leading to unique activity profiles.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such studies. A systematic screening against a panel of bacterial, fungal, and cancer cell lines, along with in vitro and in vivo anti-inflammatory models, will be crucial in elucidating the therapeutic potential of this compound and its derivatives. Understanding the structure-activity relationships within this chemical class will be paramount for the rational design of more potent and selective therapeutic agents.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Substituted 4-Aminobenzoic Acid Derivatives as Potential Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the characterization of ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate derivatives and related 4-aminobenzoic acid analogs. Due to a lack of specific publicly available data on the biological activity of this compound derivatives, this document presents data on structurally related compounds to serve as a reference for potential research and development directions.
Introduction
Substituted benzoic acid and 4-aminobenzoic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1][2] These compounds have been investigated for their potential to inhibit various cellular processes involved in cancer progression. This guide focuses on the characterization of such derivatives, providing a framework for comparison and outlining key experimental protocols.
Data Presentation: Anticancer Activity of Related 4-Aminobenzoic Acid Derivatives
The following table summarizes the in vitro anticancer activity of various substituted 4-aminobenzoic acid derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Comp-1 | 4-Anilinoquinazoline derivative | HepG2 (Liver Cancer) | 8.3 | [2] |
| Comp-2 | 4-Anilinoquinazoline derivative | EGFR Kinase | 0.0032 | [2] |
| Comp-3 | 4-Aminobenzofuroxan derivative | M-HeLa (Cervical Cancer) | Comparable to Doxorubicin | [1] |
| Comp-4 | 4-Aminobenzofuroxan derivative | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [1] |
| Comp-5 | 4-Aminobenzofuroxan derivative | T98G (Glioblastoma) | 14.7 | [1] |
| Comp-6 | 4-Aminobenzofuroxan derivative | T98G (Glioblastoma) | 12.7 | [1] |
| Comp-7 | O- and N-alkyl derivative of 4-aminobenzoic acid | NCI-H460 (Lung Cancer) | 15 | [3] |
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of anticancer properties is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., derivatives of this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (like DMSO) and a positive control (a known anticancer drug) are included.[3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer agents. Substituted 4-aminobenzoic acid derivatives may potentially inhibit receptor tyrosine kinases (RTKs), thereby affecting downstream signaling cascades that regulate cell proliferation and survival.
Caption: Hypothetical inhibition of an RTK signaling pathway by a benzoate derivative.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the screening and characterization of novel anticancer compounds.
Caption: A generalized workflow for the discovery of novel anticancer agents.
References
A Comparative Guide to Purity Analysis Methods for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for purity assessment of this compound, complete with detailed experimental protocols and comparative data to aid in method selection.
Introduction to Analytical Techniques
The selection of an appropriate analytical method for purity determination hinges on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. For this compound, a substituted aromatic compound, several chromatographic and spectroscopic methods are applicable. High-Performance Liquid Chromatography (HPLC) is often the primary choice for non-volatile and thermally sensitive compounds.[1] Gas Chromatography (GC) can be a powerful alternative, particularly for identifying volatile impurities, though it may require derivatization for polar molecules.[2][3] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural and quantitative information.[4][5]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of the most common analytical methods for the purity analysis of a compound like this compound. The values presented are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[6] | Separation by HPLC followed by detection and identification based on mass-to-charge ratio.[7] |
| Typical Analytes | Non-volatile and thermally labile compounds.[8] | Volatile and thermally stable compounds (derivatization may be needed for polar analytes).[8] | Any soluble compound with NMR-active nuclei. | A wide range of compounds amenable to HPLC.[7] |
| Limit of Detection (LOD) | ng/mL to µg/mL | pg/mL to ng/mL | ~0.1% for impurities | pg/mL to ng/mL |
| Limit of Quantitation (LOQ) | µg/mL | ng/mL | ~0.3% for impurities | ng/mL |
| Precision (RSD%) | < 2% | < 5% | < 1% | < 5% |
| Accuracy (%) | 98-102% | 95-105% | 99-101% | 95-105% |
| Sample Preparation | Simple dissolution. | Can require derivatization to increase volatility. | Simple dissolution with an internal standard. | Simple dissolution. |
| Throughput | High | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific instrumentation and impurity profiles.
1. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the purity assessment of pharmaceutical compounds.[4] For this compound, a reversed-phase HPLC method is recommended.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for the analyte)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total peak area of all components.
2. Gas Chromatography (GC) Method
GC is suitable for the analysis of volatile and semi-volatile impurities.[4] Due to the polar nature of this compound, derivatization is likely necessary to improve its volatility and chromatographic performance.[3]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of anhydrous acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.[2]
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 300 °C (for FID)
-
-
Analysis: Inject the derivatized sample and record the chromatogram. Purity is determined by area percent calculation.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard with a known purity (e.g., Maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and internal standard.
-
Method Selection and Workflow
The choice of the most appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or the analysis of specific types of impurities.
A decision-making process for selecting the optimal analytical technique is outlined in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Validating the Structure of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today offering a comparative analysis of spectroscopic techniques for the structural validation of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and data presentation to ensure accurate molecular characterization.
The guide meticulously compares the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in elucidating the intricate structure of this multi-functionalized aromatic compound. It further provides a comparative analysis against two structurally related alternatives: Ethyl 4-amino-5-cyano-2-hydroxybenzoate and Ethyl 4-amino-5-cyano-2,3-dihydroxybenzoate, to highlight the specificity and resolving power of each analytical method.
Structural Elucidation Workflow
A systematic approach is crucial for the unambiguous structural validation of a synthesized compound. The following workflow outlines the logical sequence of analytical techniques employed.
Caption: Logical workflow for the synthesis, purification, and structural validation of a chemical compound.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound and its structural analogs.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Target Compound | ~7.5 | s | 1H | Ar-H |
| ~6.5 | br s | 2H | -NH₂ | |
| ~4.3 | q | 2H | -OCH₂CH₃ | |
| ~2.2 | s | 3H | Ar-CH₃ | |
| ~1.3 | t | 3H | -OCH₂CH₃ | |
| Alternative 1 | ~7.6, ~6.4 | d, d | 1H, 1H | Ar-H |
| ~6.2 | br s | 2H | -NH₂ | |
| ~4.3 | q | 2H | -OCH₂CH₃ | |
| ~1.3 | t | 3H | -OCH₂CH₃ | |
| Alternative 2 | ~7.2 | s | 1H | Ar-H |
| ~6.0 | br s | 2H | -NH₂ | |
| ~4.3 | q | 2H | -OCH₂CH₃ | |
| ~1.3 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ ppm) | Assignment |
| Target Compound | ~170, ~160, ~150, ~120, ~118, ~115, ~105, ~62, ~20, ~14 | C=O, C-OH, C-NH₂, Ar-C, C≡N, Ar-CH, Ar-C-CN, -OCH₂, Ar-CH₃, -CH₃ |
| Alternative 1 | ~170, ~162, ~152, ~125, ~118, ~110, ~108, ~62, ~14 | C=O, C-OH, C-NH₂, Ar-CH, C≡N, Ar-C-CN, Ar-CH, -OCH₂, -CH₃ |
| Alternative 2 | ~170, ~155, ~145, ~140, ~120, ~118, ~110, ~62, ~14 | C=O, C-OH, C-OH, C-NH₂, Ar-CH, C≡N, Ar-C-CN, -OCH₂, -CH₃ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) (Predicted) |
| Target Compound | C₁₁H₁₂N₂O₃ | 220.23 | 220 (M+), 192, 175, 147 |
| Alternative 1 | C₁₀H₁₀N₂O₃ | 206.20 | 206 (M+), 178, 161, 133 |
| Alternative 2 | C₁₀H₁₀N₂O₄ | 222.20 | 222 (M+), 194, 177, 149 |
Table 4: FTIR Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Target Compound | 3450-3300, 2220, 1700, 1620, 1250 | N-H, C≡N, C=O (ester), C=C (aromatic), C-O |
| Alternative 1 | 3450-3300, 2225, 1695, 1610, 1240 | N-H, C≡N, C=O (ester), C=C (aromatic), C-O |
| Alternative 2 | 3500-3300 (broad), 2215, 1690, 1600, 1230 | O-H, N-H, C≡N, C=O (ester), C=C (aromatic), C-O |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-2048.
-
Relaxation Delay: 5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Dilute this solution to a final concentration of 10-100 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
-
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce structural information.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is employed. Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups present in the molecule.
This comprehensive guide serves as a valuable tool for the scientific community, promoting robust and accurate structural validation in the field of drug discovery and development. By providing clear, comparative data and detailed protocols, it aims to streamline the process of chemical analysis and ensure the integrity of synthesized compounds.
Performance of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a versatile substituted anthranilate derivative that serves as a valuable building block in the synthesis of various heterocyclic compounds. Its unique arrangement of amino, cyano, hydroxyl, and ester functional groups on a benzene ring makes it a reactive precursor for constructing fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. This guide provides a comparative overview of its performance in key chemical transformations, supported by experimental data, to aid researchers in its effective utilization.
Performance in the Synthesis of Substituted Quinolines
A closely related one-pot, multi-component reaction for the synthesis of 2-amino-quinoline-3-carboxamides from various cyanoacetamides and 2-aminobenzaldehydes has been reported. This reaction proceeds via a variation of the Friedländer reaction. Although this study does not use the exact target compound, it provides a basis for comparison with other substituted aminobenzaldehydes.
Table 1: Comparison of Substituted 2-Aminobenzaldehydes in a One-Pot Quinoline Synthesis
| 2-Aminobenzaldehyde Derivative | Amine | Product Yield (%) | Reference |
| 2-Amino-4-chlorobenzaldehyde | 2-Bromobenzylamine | 90 | [1] |
| 2-Aminobenzaldehyde | Cyclopropylamine | 88 | [1] |
This data suggests that electron-withdrawing groups on the aminobenzaldehyde ring, such as the chloro group, are well-tolerated and can lead to high product yields. The cyano and methyl groups on this compound would likely influence the reactivity of the amino group and the stability of intermediates, potentially affecting reaction yields and times.
Experimental Protocol: General One-Pot Synthesis of 2-Aminoquinoline-3-carboxamides
This protocol is adapted from a similar synthesis and can serve as a starting point for reactions with this compound.[1]
Materials:
-
Substituted 2-aminobenzaldehyde (1.0 eq)
-
Cyanoacetamide derivative (1.0 eq)
-
Sodium hydroxide (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of the cyanoacetamide derivative in ethanol, add the substituted 2-aminobenzaldehyde.
-
Add a catalytic amount of sodium hydroxide to the mixture.
-
Heat the reaction mixture at 70°C in an oil bath with stirring for 10 minutes.
-
Cool the reaction mixture to 0°C.
-
Collect the resulting precipitate by filtration and wash with cold ethanol to afford the purified 2-aminoquinoline-3-carboxamide.
Logical Workflow for Quinoline Synthesis
Caption: One-pot synthesis of quinoline derivatives.
Performance in Pyrimidine Synthesis
The construction of a pyrimidine ring typically involves the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as guanidine or urea. The cyano and ester functionalities of this compound make it a potential precursor for fused pyrimidine systems. For instance, the amino and cyano groups can react with a suitable one-carbon synthon to form a pyrimidine ring fused to the benzene ring.
While specific data for the target compound is scarce, studies on the synthesis of pyrimidine derivatives from chalcones and guanidine derivatives provide a comparative context.
Table 2: Yields of Substituted Pyrimidines from Chalcones and a Guanidine Derivative
| Chalcone Substituent | Product Yield (%) | Reference |
| 3,4,5-Trimethoxy | Not specified | [2] |
| o-Hydroxy | Not specified | [2] |
| p-Bromo | Not specified | [2] |
| m-Bromo | Not specified | [2] |
| 2,4-Dichloro | Not specified | [2] |
| p-Chloro | Not specified | [2] |
| 2,6-Dichloro | Not specified | [2] |
Although specific yields are not provided in the reference, the synthesis was successful for a range of substituted chalcones, indicating the robustness of the reaction.
Experimental Protocol: General Synthesis of Substituted Pyrimidines
The following is a general procedure for the synthesis of pyrimidines from chalcones and a guanidine derivative, which can be adapted for analogous reactions.[2]
Materials:
-
Substituted chalcone (1 mmol)
-
3-Guanidinyl carboxy-7-methyl 1-ethyl, 1,4 dihydro, 1,8 naphthyridine 4-one (1 mmol)
-
Dioxane (25 mL)
-
Piperidine (5-6 drops, as catalyst)
Procedure:
-
In a round-bottom flask, combine the substituted chalcone and the guanidine derivative in dioxane.
-
Add piperidine as a catalyst.
-
Reflux the reaction mixture for 11 hours.
-
Concentrate the reaction mixture to half of its original volume and cool to room temperature.
-
Pour the cooled reaction mixture onto crushed ice.
-
Collect the product by filtration under reduced pressure and recrystallize from a suitable solvent (e.g., dichloromethane and methanol).
Signaling Pathway Analogy for Multi-component Reactions
Caption: Cascade pathway in multi-component synthesis.
Conclusion
This compound is a promising starting material for the synthesis of complex heterocyclic molecules. While direct comparative studies are limited, the existing literature on related compounds suggests its utility in established synthetic methodologies like the Friedländer annulation and multi-component reactions for pyrimidine synthesis. The presence of multiple functional groups offers opportunities for diverse chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. Further research is warranted to fully explore and quantify its performance in a broader range of reactions and to establish direct comparisons with other substituted aminobenzoates.
References
Unraveling the Economic Viability of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Comparative Analysis
In the landscape of drug discovery and materials science, the economic feasibility of synthesizing novel chemical entities is a paramount consideration for researchers and industry professionals. This guide provides a detailed cost-effectiveness analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry and organic synthesis. By examining a plausible synthetic route and comparing its estimated production cost and potential utility against commercially available alternatives, this analysis aims to equip researchers with the necessary data to make informed decisions regarding the procurement or synthesis of this and related molecules.
I. Synthesis and Cost Analysis of this compound
The proposed synthesis involves a one-pot multicomponent reaction of ethyl cyanoacetate, 2-butanone, and elemental sulfur, catalyzed by a base such as sodium ethoxide. This would likely be followed by a dehydrogenation or aromatization step to yield the desired benzene ring.
Table 1: Estimated Cost of Starting Materials for the Synthesis of this compound
| Starting Material | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Supplier |
| Ethyl Cyanoacetate | 113.11 | ~131 | 1 kg | Sigma-Aldrich |
| 2-Butanone | 72.11 | ~83 | 1 kg | Sigma-Aldrich |
| Sulfur | 32.06 | ~0.39 | 1 kg | IMARC Group |
| Sodium Ethoxide | 68.05 | ~137 | 500 g | Sigma-Aldrich |
Note: Prices are approximate and subject to change based on supplier and market fluctuations.
Based on the stoichiometry of the proposed reaction and the prices of the starting materials, a preliminary cost estimate for the synthesis of the target compound can be calculated. It is important to note that this estimation does not include costs associated with solvents, purification, labor, or waste disposal, which can significantly impact the final cost.
II. Comparative Analysis with Alternative Compounds
To provide a comprehensive cost-effectiveness analysis, it is crucial to compare this compound with structurally similar and commercially available alternatives. These alternatives may serve similar functions as building blocks in organic synthesis or as scaffolds in medicinal chemistry.
Table 2: Cost Comparison of this compound and Selected Alternatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Supplier |
| This compound | 72817-85-7 | 220.23 | Estimated Synthesis Cost | - | - |
| Ethyl 4-amino-3-methylbenzoate | 40800-65-5 | 179.22 | - | - | Organic Syntheses |
| Ethyl 4-amino-5-cyano-2-hydroxybenzoate | 72817-97-1 | 206.19 | 608 | 1 g | Crysdot LLC |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | - | 189.22 | - | - | - |
| Ethyl 4-amino-3-hydroxybenzoate | 87081-52-5 | 181.19 | - | - | PubChem |
The high price of the closely related Ethyl 4-amino-5-cyano-2-hydroxybenzoate from a commercial supplier suggests that in-house synthesis of the target compound could be a more cost-effective approach, provided a high-yielding and straightforward synthetic protocol can be developed.
III. Experimental Protocols
Proposed Synthesis of this compound (Hypothetical)
Materials:
-
Ethyl cyanoacetate
-
2-Butanone
-
Elemental sulfur
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl cyanoacetate and 2-butanone sequentially at room temperature.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
A subsequent aromatization step, if necessary, could involve treatment with an oxidizing agent like manganese dioxide or bubbling air through the reaction mixture in the presence of a suitable catalyst.
Note: This is a hypothetical protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
IV. Visualizing the Process
To better understand the proposed synthesis and the logic of the cost-effectiveness analysis, the following diagrams are provided.
Caption: Proposed synthesis of the target compound.
Caption: Workflow for the cost-effectiveness analysis.
V. Conclusion and Recommendations
The cost-effectiveness of utilizing this compound is highly dependent on the development of an efficient and high-yielding synthetic protocol. The preliminary cost analysis of starting materials suggests that in-house synthesis could be significantly more economical than purchasing structurally similar, commercially available compounds, which are often sold at a premium for research quantities.
However, the lack of established performance data for the target molecule necessitates a degree of speculation in this analysis. It is recommended that researchers initially perform small-scale trial syntheses to validate the proposed reaction pathway and to obtain sufficient material for preliminary performance testing in their specific application. This empirical data will be crucial for a more definitive cost-effectiveness assessment. In parallel, a thorough evaluation of the performance of commercially available alternatives, where data is accessible, should be conducted to establish a clear benchmark for comparison. This dual approach will provide the most comprehensive understanding of the economic and scientific viability of incorporating this compound into a research or development pipeline.
A Spectroscopic Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and its Analogues: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of "Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate" and its analogues. Due to the limited availability of public spectroscopic data for the target compound, this guide utilizes experimental data for the well-characterized analogue, Ethyl 4-aminobenzoate, as a baseline. The expected spectral characteristics of the more complex target molecule are then extrapolated based on established principles of spectroscopic interpretation. This approach offers a foundational understanding of the key spectroscopic features and the influence of various functional groups on the spectra.
Introduction to the Core Structures
The compounds discussed in this guide are derivatives of ethyl benzoate, featuring substitutions on the aromatic ring that are of significant interest in medicinal chemistry and materials science. The core structures are:
-
Target Compound: this compound (CAS: 72817-85-7)
-
Analogue 1: Ethyl 4-amino-5-cyano-2-hydroxybenzoate (CAS: 72817-97-1)
-
Analogue 2: 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid (CAS: 72817-95-9)
-
Baseline Analogue: Ethyl 4-aminobenzoate (CAS: 94-09-7)[1][2][3]
The progressive addition of cyano, hydroxyl, and methyl groups to the ethyl 4-aminobenzoate backbone induces predictable shifts in their spectroscopic signatures. Understanding these shifts is crucial for the structural elucidation and quality control of these compounds.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for the baseline analogue, Ethyl 4-aminobenzoate, and provide a predicted analysis for the target compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Ethyl 4-aminobenzoate)
| Proton Assignment | Ethyl 4-aminobenzoate (Chemical Shift (δ), ppm) | This compound (Predicted Chemical Shift (δ), ppm) | Predicted Multiplicity | Notes on Predicted Shifts |
| -CH₃ (ester) | 1.35 | ~1.4 | Triplet | The electronic environment of the ethyl ester group is not expected to change significantly. |
| -CH₂- (ester) | 4.25 | ~4.3 | Quartet | Minimal change expected in the ethyl ester group's environment. |
| Aromatic H (ortho to -NH₂) | 6.65 | - | - | The protons ortho to the amino group in the baseline are substituted in the target compound. |
| Aromatic H (ortho to -COOEt) | 7.85 | ~7.9-8.1 | Singlet | The single aromatic proton is deshielded by the adjacent cyano and ester groups. |
| -NH₂ | ~4.0 (broad) | ~4.5-5.5 (broad) | Singlet | The presence of intramolecular hydrogen bonding with the hydroxyl and cyano groups could broaden the signal and shift it downfield. |
| -OH | - | ~10-12 (broad) | Singlet | The phenolic proton is expected to be significantly deshielded due to hydrogen bonding and the electron-withdrawing nature of the adjacent groups. |
| -CH₃ (aromatic) | - | ~2.2-2.4 | Singlet | The methyl group on the aromatic ring will appear as a singlet in a typical region for aryl methyls. |
Note: Predicted values are estimations based on standard functional group effects in NMR spectroscopy.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Ethyl 4-aminobenzoate)
| Carbon Assignment | Ethyl 4-aminobenzoate (Chemical Shift (δ), ppm) | This compound (Predicted Chemical Shift (δ), ppm) | Notes on Predicted Shifts |
| -CH₃ (ester) | 14.4 | ~14.5 | The environment of the terminal methyl of the ester is largely unaffected. |
| -CH₂- (ester) | 60.3 | ~61 | Minor downfield shift possible due to overall electronic changes on the ring. |
| Aromatic C (quaternary) | 119.7, 151.0 | ~100-160 | The chemical shifts of the substituted aromatic carbons will be highly dependent on the specific electronic contributions of each substituent. The carbon bearing the cyano group will be significantly downfield. |
| Aromatic C-H | 113.7, 131.5 | ~125-135 | The single aromatic C-H will be influenced by the surrounding electron-withdrawing groups. |
| C=O (ester) | 166.8 | ~165-168 | The ester carbonyl carbon shift is not expected to change dramatically. |
| -C≡N | - | ~115-120 | The nitrile carbon is expected in its characteristic region. |
| -CH₃ (aromatic) | - | ~15-20 | The aromatic methyl carbon will appear in the typical aliphatic region. |
Note: Predicted values are estimations based on standard functional group effects in NMR spectroscopy.
Infrared (IR) Spectroscopic Data
Table 3: Key IR Absorptions (Predicted for Target Compound, Experimental for Ethyl 4-aminobenzoate)
| Functional Group | Ethyl 4-aminobenzoate (Wavenumber, cm⁻¹) | This compound (Predicted Wavenumber, cm⁻¹) | Notes on Predicted Shifts |
| N-H stretch (amine) | 3400-3200 (two bands) | 3450-3250 (two bands) | The position and shape of the N-H stretches will be influenced by hydrogen bonding. |
| O-H stretch (hydroxyl) | - | 3200-2800 (broad) | A broad O-H stretch is expected due to strong intramolecular hydrogen bonding. |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | Typical aromatic C-H stretches. |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 | Stretches corresponding to the ethyl and methyl groups. |
| C≡N stretch (nitrile) | - | ~2220-2260 | A sharp, medium-intensity peak characteristic of a nitrile group. |
| C=O stretch (ester) | ~1680 | ~1670-1690 | The carbonyl stretch may be slightly shifted due to changes in conjugation and hydrogen bonding. |
| C=C stretch (aromatic) | ~1600, 1500 | ~1600, 1500 | Characteristic aromatic ring stretches. |
| C-O stretch (ester) | ~1270, 1100 | ~1270, 1100 | Strong C-O stretching bands are expected. |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted Key Fragmentation Patterns |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 g/mol [3] | Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 120. Loss of the entire ester group. |
| This compound | C₁₁H₁₂N₂O₃ | 220.23 g/mol [4] | The molecular ion peak [M]⁺ at m/z 220. Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 175. Decarbonylation of the ester. Fragmentation of the aromatic ring. |
| Ethyl 4-amino-5-cyano-2-hydroxybenzoate | C₁₀H₁₀N₂O₃ | 206.20 g/mol [5][6] | The molecular ion peak [M]⁺ at m/z 206. Similar fragmentation to the target compound, but with a different molecular weight. |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Synthesis of Ethyl 4-aminobenzoate Analogues
A general synthetic approach to this class of compounds involves the multi-step functionalization of a simpler benzoic acid or aniline precursor. For example, the synthesis of this compound could potentially start from a substituted aminobenzoic acid, followed by esterification, cyanation, and hydroxylation reactions under specific conditions. Each synthetic step would require purification, typically by recrystallization or column chromatography, and characterization to confirm the structure of the intermediate and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (typically in the low µg/mL range) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a constant flow rate. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography. The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the target compound and its analogues.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of benzoate analogues.
Conclusion
This guide provides a framework for the spectroscopic comparison of "this compound" and its analogues. While a direct comparison is hindered by the lack of public data for the target compound, the analysis of a simpler analogue, Ethyl 4-aminobenzoate, combined with predictive interpretations, offers valuable insights. The presented experimental protocols and workflow provide a solid foundation for researchers undertaking the synthesis and characterization of these and similar molecules. Further experimental work is necessary to fully elucidate and compare the spectroscopic properties of this important class of compounds.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Benzocaine [webbook.nist.gov]
- 4. This compound,(CAS# 72817-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 72817-97-1|Ethyl 4-amino-5-cyano-2-hydroxybenzoate| Ambeed [ambeed.com]
- 6. Ethyl 4-amino-5-cyano-2-hydroxybenzoate | C10H10N2O3 | CID 3018374 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatility of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate as a Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. This guide provides a comprehensive comparison of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate as a synthetic intermediate, evaluating its performance against alternative compounds in the synthesis of valuable heterocyclic scaffolds.
At a Glance: Chemical Properties
This compound is a polysubstituted aromatic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72817-85-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Melting Point | 140-142 °C | [1] |
| Appearance | White to off-white solid | [1] |
Efficacy in the Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems, particularly those containing pyrazole and pyridine rings, which are prevalent motifs in many biologically active molecules. Its utility stems from the presence of multiple reactive sites: an amino group, a cyano group, and a hydroxyl group, all strategically positioned on the benzene ring.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. The synthesis of this scaffold often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. While direct comparative studies are limited, an indirect comparison can be made by examining the synthesis of similar pyrazolo[3,4-b]pyridine derivatives from different starting materials.
Table 1: Comparison of Synthetic Intermediates for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Starting Intermediate | Target Molecule Core | Reagents & Conditions | Yield (%) | Reference |
| This compound | Pyrazolo[3,4-b]pyridine | Hydrazine hydrate; then a β-dicarbonyl compound | Data not available | N/A |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | Acetylacetone, SnCl₄ | Moderate | [2] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Ethyl acetoacetate, solvent-free | 55-70 | [3] |
Experimental Protocols
Synthesis of this compound
A reported synthesis of the title compound involves the reaction of ethyl propionylacetate and ethoxymethylene malononitrile.
Procedure:
-
A solution of sodium ethoxide is prepared by reacting sodium metal (7.9 g, 0.35 mol) with absolute ethanol (1.3 L) at 0 °C.
-
Ethyl propionylacetate (25 g, 0.17 mol) is slowly added to the sodium ethoxide solution at 0 °C, and the mixture is stirred for 1 hour at room temperature.
-
Ethoxymethylene malononitrile (21 g, 0.17 mol) is then added, and the reaction mixture is heated to 80 °C and refluxed for 2 hours.
-
After cooling, the mixture is neutralized to pH 7 with 1.5 N HCl and concentrated under reduced pressure.
-
The residue is diluted with water (100 mL), and the solid product is collected by filtration.
-
The crude product is washed with water and dried under vacuum at 50 °C.
-
Further purification by washing with petroleum ether containing 5% ethyl acetate yields the pure title compound.
Reported Yield: 59%[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic utility of this compound and a conceptual workflow for comparing synthetic intermediates.
Caption: Synthetic pathway for this compound and its subsequent use.
Caption: Workflow for comparing the efficacy of synthetic intermediates.
Conclusion
This compound presents itself as a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its polysubstituted nature offers multiple avenues for cyclization reactions. While direct, quantitative comparisons of its efficacy against other intermediates are not extensively documented, the available synthetic protocols for this compound and related structures suggest its potential for efficient synthesis of target molecules. Further research involving direct comparative studies would be beneficial to fully elucidate its advantages and limitations in various synthetic applications. Researchers are encouraged to consider this intermediate in their synthetic strategies for novel heterocyclic compounds, particularly when targeting pyrazolo[3,4-b]pyridine and related scaffolds.
References
Comparative Analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and its Analogs in Medicinal Chemistry
For Immediate Release
A comprehensive review of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and its structural analogs reveals their potential as significant scaffolds in the development of novel therapeutic agents. This guide provides a comparative analysis of their applications, focusing on their promising anti-inflammatory and antimycobacterial activities, supported by available experimental data and detailed methodologies.
This compound, a substituted 4-aminosalicylate, belongs to a class of compounds that has garnered considerable interest in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural similarity to known bioactive compounds, such as 4-aminosalicylic acid (4-ASA), provides a strong basis for predicting its therapeutic potential. This guide explores the structure-activity relationships within this chemical class, offering insights for researchers, scientists, and drug development professionals.
Anti-Inflammatory Applications
Substituted 4-aminosalicylic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Below is a summary of the inhibitory activities of selected 4-aminosalicylate derivatives against COX and LOX enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-Aminosalicylic acid (4-ASA) | COX-2 | >100 | Celecoxib | 0.049 |
| Derivative 1 (Thiazolinone conjugate) | COX-2 | 0.039 | Celecoxib | 0.049 |
| Derivative 2 (Thiazolinone conjugate) | COX-2 | 0.041 | Celecoxib | 0.049 |
| 4-Aminosalicylic acid (4-ASA) | 15-LOX | >100 | Zileuton | 15 |
| Derivative 3 (Thiazolinone conjugate) | 15-LOX | 1.5 | Zileuton | 15 |
| Derivative 4 (Thiazolinone conjugate) | 15-LOX | 2.2 | Zileuton | 15 |
Table 1: Comparative Anti-Inflammatory Activity of 4-Aminosalicylate Derivatives. [1]
The data indicates that while the parent compound, 4-ASA, shows weak activity, its derivatives can be potent and selective inhibitors of COX-2 and 15-LOX. This highlights the potential for developing highly effective anti-inflammatory agents through structural modification of the 4-aminosalicylate scaffold.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory activity of compounds against COX enzymes is the enzyme immunoassay (EIA) which measures the production of prostaglandin E2 (PGE2).
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE2 EIA kit
Procedure:
-
The COX enzyme is pre-incubated with the test compound or vehicle control in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is calculated from the dose-response curve.
dot
Caption: Workflow for determining COX inhibitory activity.
Antimycobacterial Applications
4-Aminosalicylic acid is a known second-line antitubercular agent. Its derivatives, including substituted benzonitriles, have been investigated for their activity against Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.
The following table presents the Minimum Inhibitory Concentration (MIC) values for 4-ASA and related compounds against Mycobacterium tuberculosis H37Rv.
| Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Aminosalicylic acid (4-ASA) | 1.0 | Isoniazid | 0.025-0.05 |
| Derivative 5 (Nitrobenzamide) | 0.15 | Isoniazid | 0.025-0.05 |
| Derivative 6 (Nitrobenzamide) | 0.15 | Isoniazid | 0.025-0.05 |
Table 2: Comparative Antimycobacterial Activity of 4-Aminosalicylate Analogs. [2]
The data suggests that modifications to the 4-ASA structure can lead to compounds with significantly improved potency against M. tuberculosis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is commonly used for M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds and reference drugs (e.g., Isoniazid)
-
96-well microplates
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are sealed and incubated at 37°C for 7-14 days.
-
Growth inhibition is assessed visually or by using a colorimetric indicator such as resazurin.
-
The MIC is determined as the lowest concentration of the compound that prevents visible growth.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathways
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of 4-aminosalicylate derivatives are primarily mediated by their interaction with the arachidonic acid signaling pathway. By inhibiting COX and LOX enzymes, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes.
dot
Caption: Inhibition of the arachidonic acid pathway.
Antimycobacterial Mechanism of Action
The proposed mechanism of action for 4-aminosalicylic acid and its analogs against M. tuberculosis involves the disruption of mycolic acid synthesis. Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a protective barrier. Inhibition of their synthesis leads to a compromised cell envelope and ultimately, bacterial cell death.
dot
Caption: Inhibition of mycolic acid synthesis in mycobacteria.
Conclusion
References
Safety Operating Guide
Proper Disposal of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS No. 72817-97-1), a compound that requires careful handling due to its potential hazards.
I. Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its classifications and associated risks. This substance is a solid and presents the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1][2]
The signal word for this chemical is "Warning".[1]
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling this substance:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemically resistant gloves, inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |
III. Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment.
Step 1: Waste Collection
-
Avoid Dust Formation : When collecting the waste, it is crucial to avoid creating dust.[1]
-
Containment : Sweep up and shovel the solid material. Place the waste in a suitable, closed, and properly labeled container for disposal.[1]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Storage of Waste
-
Container : Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area.
-
Labeling : The container must be clearly labeled with the chemical name, "this compound," and the appropriate hazard symbols.
Step 3: Final Disposal
-
Professional Disposal : This material should be disposed of by a licensed professional waste disposal service.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Environmental Precaution : Do not allow the product to enter drains.[1]
IV. Spill and Exposure Measures
In the event of a spill or exposure, follow these procedures:
| Incident | First Aid Measures |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
For spills, evacuate personnel to safe areas.[1] Use personal protective equipment and avoid breathing dust.[1] Pick up and arrange disposal without creating dust.[1] Keep in suitable, closed containers for disposal.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
